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  • Product: 7-Chloro-2-methanesulfonyl-benzooxazole
  • CAS: 1357352-69-2

Core Science & Biosynthesis

Foundational

7-Chloro-2-methanesulfonyl-benzooxazole synthesis pathway

Synthesis and Mechanistic Evaluation of 7-Chloro-2-methanesulfonyl-benzooxazole: A Technical Whitepaper Executive Summary 7-Chloro-2-methanesulfonyl-benzooxazole (CAS 1357352-69-2) is a highly valuable electrophilic buil...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Mechanistic Evaluation of 7-Chloro-2-methanesulfonyl-benzooxazole: A Technical Whitepaper

Executive Summary

7-Chloro-2-methanesulfonyl-benzooxazole (CAS 1357352-69-2) is a highly valuable electrophilic building block in medicinal chemistry and drug discovery[1]. The 2-methanesulfonyl (sulfone) moiety serves as an exceptional leaving group for nucleophilic aromatic substitution ( SN​Ar ) reactions, enabling the late-stage installation of diverse amines, alcohols, and carbon nucleophiles at the C2 position[2]. This whitepaper outlines a robust, three-step synthetic pathway from commercially available precursors, detailing the causality behind reagent selection, regiochemical considerations, and self-validating experimental protocols.

Retrosynthetic Strategy & Regiochemical Considerations

The target molecule is constructed via a linear three-step sequence starting from 2-amino-6-chlorophenol. The regiochemistry of the starting material perfectly dictates the substitution pattern of the final heterocycle. In 2-amino-6-chlorophenol, the chlorine atom is ortho to the hydroxyl group. Upon cyclization, the phenolic oxygen becomes the O(1) atom of the benzoxazole ring, placing the chlorine atom exactly at the C7 position[3].

The synthesis proceeds through cyclization to a 2-mercaptobenzoxazole intermediate, followed by S-methylation, and finally, a controlled electrophilic oxidation to the sulfone[4].

Pathway A 2-Amino-6-chlorophenol + CS2, KOH B 7-Chloro-2-mercaptobenzoxazole (Thiol Intermediate) A->B Step 1: Cyclization (Reflux, EtOH) C 7-Chloro-2-(methylthio)benzoxazole (Thioether Intermediate) B->C Step 2: S-Methylation (MeI, K2CO3) D 7-Chloro-2-methanesulfonyl -benzooxazole C->D Step 3: Oxidation (mCPBA, DCM)

Fig 1. Three-step synthetic pathway for 7-Chloro-2-methanesulfonyl-benzooxazole.

Phase 1: Thio-Cyclization to 7-Chloro-2-mercaptobenzoxazole

Mechanistic Causality: The construction of the 2-mercaptobenzoxazole core is reliably achieved via the condensation of 2-aminophenols with carbon disulfide ( CS2​ )[5]. Potassium hydroxide (KOH) is utilized to deprotonate the phenol, increasing the electron density of the system. However, the primary amine acts as the initial nucleophile, attacking the highly electrophilic carbon of CS2​ to form a dithiocarbamate intermediate. Subsequent intramolecular attack by the phenoxide expels hydrogen sulfide ( H2​S ). Refluxing in ethanol provides the thermal energy required to overcome the activation barrier of the H2​S elimination step, driving the thermodynamic formation of the aromatic benzoxazole ring[6].

Step-by-Step Protocol:

  • Suspend 2-amino-6-chlorophenol (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Add KOH (1.2 eq) and stir at room temperature for 15 minutes until a homogenous solution is achieved.

  • Dropwise add CS2​ (1.5 eq) over 10 minutes. Caution: CS2​ is highly volatile and flammable.

  • Heat the reaction mixture to reflux (75 °C) for 6–8 hours.

  • Self-Validating System: Suspend a strip of lead(II) acetate paper at the top of the condenser. The paper will turn black (forming PbS) as H2​S gas evolves. The reaction is deemed complete when a fresh strip of paper no longer darkens.

  • Cool to room temperature, concentrate under reduced pressure, and acidify with 1M HCl to precipitate the thiol product. Filter and dry in vacuo.

Phase 2: S-Alkylation (Methylation)

Mechanistic Causality: The 2-mercaptobenzoxazole intermediate exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. Deprotonation with a mild base like K2​CO3​ yields an ambidentate thiolate/nitrogen anion. According to Pearson’s Hard Soft Acid Base (HSAB) theory, alkylation with methyl iodide (a soft electrophile) occurs preferentially at the soft sulfur atom rather than the harder nitrogen atom[5]. Acetone is selected as a polar aprotic solvent because it does not heavily solvate the nucleophilic anion (unlike protic solvents), thereby accelerating the SN​2 kinetics.

Step-by-Step Protocol:

  • Dissolve 7-chloro-2-mercaptobenzoxazole (1.0 eq) in anhydrous acetone (0.3 M).

  • Add finely powdered K2​CO3​ (1.5 eq) and stir for 30 minutes at room temperature to pre-form the thiolate.

  • Add methyl iodide ( MeI , 1.1 eq) dropwise.

  • Stir at room temperature for 2–4 hours.

  • Self-Validating System: Monitor via Thin Layer Chromatography (TLC) using 4:1 Hexanes/Ethyl Acetate. The highly polar, hydrogen-bonding thiol starting material (low Rf​ ) will be completely consumed, replaced by a tight, non-polar thioether spot (high Rf​ ).

  • Filter off the inorganic salts, concentrate the filtrate, and partition between Dichloromethane (DCM) and water. Dry the organic layer over Na2​SO4​ and evaporate to yield 7-chloro-2-(methylthio)benzoxazole.

Phase 3: Controlled Oxidation to the Sulfone

Mechanistic Causality: To activate the C2 position for future SN​Ar reactions, the thioether must be oxidized to a sulfone. meta-Chloroperoxybenzoic acid (mCPBA) in anhydrous DCM is the optimal reagent system. Unlike aqueous oxidants (e.g., Oxone in MeOH/ H2​O ), anhydrous mCPBA prevents the hydrolytic degradation of the highly sensitive 2-sulfonylbenzoxazole product back into a benzoxazolone. The first equivalent of mCPBA rapidly transfers an electrophilic oxygen to the sulfur, forming a sulfoxide. The second equivalent oxidizes the sulfoxide to the sulfone. Strict temperature control (0 °C to RT) is critical to prevent unwanted N-oxidation of the benzoxazole nitrogen.

Workflow W1 Reaction Mixture (Sulfide + mCPBA in DCM) W2 Quench & Neutralize (Sat. Na2S2O3 then NaHCO3) W1->W2 W3 Phase Separation (Extraction) W2->W3 W4 Top Aqueous Phase (mCBA Salts - Discard) W3->W4 Aqueous W5 Bottom Organic Phase (DCM + Sulfone Product) W3->W5 Organic W6 Dry & Concentrate (Na2SO4, Rotovap) W5->W6 W7 Purified Product (7-Chloro-2-methanesulfonyl-benzooxazole) W6->W7

Fig 2. Experimental workflow for the safe workup and isolation of the sulfone product.

Step-by-Step Protocol:

  • Dissolve 7-chloro-2-(methylthio)benzoxazole (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath.

  • Portion-wise add mCPBA (77% w/w, 2.5 eq) over 20 minutes to control the exothermic oxygen transfer.

  • Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.

  • Self-Validating System: Test the reaction mixture with starch-iodide paper. A positive test (blue/black color) confirms excess active oxidant. Quench the reaction by adding saturated aqueous Na2​S2​O3​ until the starch-iodide test is definitively negative, ensuring safe downstream processing.

  • Wash the organic layer with saturated NaHCO3​ (3x) to remove the meta-chlorobenzoic acid byproduct.

  • Dry the DCM layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography to yield the final product.

Quantitative Data & Reaction Optimization

The following matrix summarizes the optimized parameters for maximizing the yield and purity of the 7-chloro-2-methanesulfonyl-benzooxazole pathway.

StepTransformationReagents & ConditionsReaction TimeExpected YieldKey Optimization Metric
1 Thio-Cyclization CS2​ (1.5 eq), KOH (1.2 eq), EtOH, Reflux6-8 h85-92%Cessation of H2​S evolution
2 S-MethylationMeI (1.1 eq), K2​CO3​ (1.5 eq), Acetone, RT2-4 h90-95%Complete consumption of thiol (IR/TLC)
3 OxidationmCPBA (2.5 eq), DCM, 0 °C to RT4-6 h75-85%Strict temperature control (<25 °C)

References

  • Design and synthesis of benzoxazole inhibitors. University of California, San Diego (eScholarship). URL: [Link]

  • Cheptea, C., et al. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. Biomedicines (MDPI). URL:[Link]

  • Xiao, Y., et al. Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Exploratory

A Technical Guide to the Biological Activity Screening of 7-Chloro-2-methanesulfonyl-benzooxazole

Introduction The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] These activities includ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and more, making novel benzoxazole derivatives highly promising candidates for drug discovery programs.[4][5][6][7] 7-Chloro-2-methanesulfonyl-benzooxazole is a novel compound featuring this key scaffold, with a chloro- substitution at the 7-position and a methanesulfonyl group at the 2-position. While the biological activities of this specific molecule are yet to be characterized, its structural features warrant a comprehensive screening cascade to elucidate its therapeutic potential.

This in-depth technical guide provides a strategic framework for the initial biological evaluation of 7-Chloro-2-methanesulfonyl-benzooxazole. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, protocol execution, and data interpretation. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating screening process.

Strategic Screening Workflow

A logical and stepwise approach is crucial for efficiently screening a novel chemical entity. The proposed workflow for 7-Chloro-2-methanesulfonyl-benzooxazole is designed to first establish a general toxicity profile, followed by parallel screening for key biological activities characteristic of the benzoxazole class.

Screening_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Targeted Biological Activity Screening cluster_2 Phase 3: Data Analysis & Next Steps A Compound Synthesis & Characterization (7-Chloro-2-methanesulfonyl-benzooxazole) B Preliminary Cytotoxicity Screening (e.g., MTT Assay) A->B Initial Evaluation C Anticancer Activity (Panel of Cancer Cell Lines) B->C If non-toxic at low concentrations D Antimicrobial Activity (Gram-positive & Gram-negative bacteria, Fungi) B->D Parallel Screening E Anti-inflammatory Activity (e.g., COX Inhibition, Cytokine Release) B->E Parallel Screening F Data Interpretation & Hit Identification C->F D->F E->F G Lead Optimization & Mechanism of Action Studies F->G Promising Hits

Caption: A strategic workflow for the biological activity screening of 7-Chloro-2-methanesulfonyl-benzooxazole.

Part 1: Preliminary Cytotoxicity Screening

Rationale: Before investigating specific biological activities, it is essential to determine the general cytotoxicity of 7-Chloro-2-methanesulfonyl-benzooxazole. This initial screen helps to identify the concentration range at which the compound exhibits toxic effects on cells, which is crucial for designing subsequent, more specific assays and for distinguishing between targeted therapeutic effects and general toxicity. The MTT and XTT assays are reliable, colorimetric methods for assessing cell viability.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability.[10][11] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Materials:

  • 7-Chloro-2-methanesulfonyl-benzooxazole

  • Human cell line (e.g., HEK293 for general cytotoxicity)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 7-Chloro-2-methanesulfonyl-benzooxazole in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.198.2 ± 5.1
195.7 ± 4.8
1085.3 ± 6.2
5045.1 ± 5.5
10015.8 ± 3.9

Part 2: Anticancer Activity Screening

Rationale: Given that many benzoxazole derivatives exhibit potent anticancer activity, screening 7-Chloro-2-methanesulfonyl-benzooxazole against a panel of human cancer cell lines is a logical next step.[1][5][12][13] This will help to identify if the compound has selective cytotoxicity towards cancer cells and to determine its potency against different cancer types.

Experimental Protocol: Anticancer Screening using a Panel of Cell Lines

This protocol is an extension of the MTT assay, applied to various cancer cell lines.

Materials:

  • A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), HepG2 (liver))[1][12][14]

  • Corresponding culture media and supplements for each cell line.

  • 7-Chloro-2-methanesulfonyl-benzooxazole

  • Positive control anticancer drug (e.g., cisplatin, doxorubicin)[14]

Procedure:

  • Follow the same procedure as the MTT assay for cytotoxicity.

  • Perform the assay in parallel for each cancer cell line.

  • Determine the IC50 value for the compound against each cell line.

Data Presentation: Hypothetical Anticancer Activity Data

Cell LineCancer TypeIC50 (µM)
MCF-7Breast25.4
A549Lung12.8
HCT116Colon> 100
HepG2Liver8.7

Part 3: Antimicrobial Activity Screening

Rationale: The benzoxazole nucleus is present in many compounds with significant antibacterial and antifungal properties.[4][6][15] Therefore, it is prudent to evaluate 7-Chloro-2-methanesulfonyl-benzooxazole for its potential as an antimicrobial agent.

Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used and straightforward technique for preliminary screening of antimicrobial activity.[16]

Materials:

  • Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)[15]

  • Fungal strain: Candida albicans[1]

  • Mueller-Hinton agar (for bacteria), Sabouraud dextrose agar (for fungi)

  • Sterile filter paper disks

  • 7-Chloro-2-methanesulfonyl-benzooxazole

  • Positive controls: Ciprofloxacin (antibacterial), Fluconazole (antifungal)

  • Negative control: DMSO

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of each microorganism.

  • Plate Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound. Place the disks on the inoculated agar surface.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 30°C for 48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.

Data Presentation: Hypothetical Antimicrobial Activity Data

MicroorganismTypeZone of Inhibition (mm)
S. aureusGram-positive18
E. coliGram-negative8
C. albicansFungus15

Part 4: Anti-inflammatory Activity Screening

Rationale: Several benzoxazole derivatives have demonstrated potent anti-inflammatory effects.[4][17][18] A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[19]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Reaction buffer

  • 7-Chloro-2-methanesulfonyl-benzooxazole

  • Positive controls: Indomethacin (non-selective), Celecoxib (COX-2 selective)

  • 96-well plate

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, either COX-1 or COX-2 enzyme, and the test compound at various concentrations.[19]

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate for a specified time at 37°C.

  • Detection: Measure the production of prostaglandins using a suitable detection method (e.g., ELISA or a colorimetric assay).

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

Signaling Pathway: NF-κB in Inflammation

The NF-κB signaling pathway is a central mediator of inflammatory responses.[19] Its inhibition is a key target for anti-inflammatory drug discovery.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_P P-IκB (Degradation) IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Stimuli->Receptor Receptor->IKK Activation

Caption: The canonical NF-κB signaling pathway in inflammation.

Data Interpretation and Future Directions

The initial screening of 7-Chloro-2-methanesulfonyl-benzooxazole will provide valuable insights into its biological activity profile.

  • Cytotoxicity: A low IC50 value against a non-cancerous cell line suggests general toxicity, which may limit its therapeutic potential.

  • Anticancer Activity: Potent and selective activity against specific cancer cell lines would warrant further investigation, including mechanism of action studies (e.g., apoptosis induction, cell cycle arrest).[14]

  • Antimicrobial Activity: Significant zones of inhibition against bacterial or fungal strains would justify further studies to determine the Minimum Inhibitory Concentration (MIC).

  • Anti-inflammatory Activity: Potent inhibition of COX enzymes, particularly selective inhibition of COX-2, would indicate a promising anti-inflammatory candidate with a potentially reduced risk of gastrointestinal side effects.[18]

Promising "hits" from this initial screening cascade should be subjected to lead optimization to improve potency and selectivity, and to further elucidate their mechanism of action.[20]

References

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018, August 12). National Center for Biotechnology Information. Retrieved from [Link]

  • Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Benzoxazole as Anticancer Agent: A Review - IJPPR. (2021, June 30). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Biological activities of benzoxazole and its derivatives - ResearchGate. ResearchGate. Retrieved from [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents - Biosciences Biotechnology Research Asia. (2022, December 10). Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - International Journal of Research and Review. (2022, December 15). International Journal of Research and Review. Retrieved from [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science Publishers. (2022, August 1). Bentham Science Publishers. Retrieved from [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed. (2019, October 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido] - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Biomolecular-chemical screening: a novel screening approach for the discovery of biologically active secondary metabolites. I. Screening strategy and validation - PubMed. National Center for Biotechnology Information. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents - PubMed. (2003, August 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in - Journal of Clinical Practice and Research. (2026, February 27). Journal of Clinical Practice and Research. Retrieved from [Link]

  • Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - MDPI. (2022, December 3). MDPI. Retrieved from [Link]

  • Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay. (2026, March 7). ResearchGate. Retrieved from [Link]

  • Novel streamlined screening method could discover new horizons in chemical reaction design - Drug Target Review. (2022, August 10). Drug Target Review. Retrieved from [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. ResearchGate. Retrieved from [Link]

  • Discovery and evaluation of novel anti-inflammatory derivatives of nat | DDDT. (2014, November 4). Dove Press. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives - Baghdad Science Journal. (2019, September 1). Baghdad Science Journal. Retrieved from [Link]

  • (PDF) BENZOXAZOLE: PROGRESS REPORT ON CHEMISTRY, SYNTHESIS AND BIOLOGICAL ACTIVITIES - ResearchGate. (2013, December 19). ResearchGate. Retrieved from [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC. (2012, August 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Full article: Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - Taylor & Francis. (2018, January 26). Taylor & Francis Online. Retrieved from [Link]

  • Chemical Biology Toolsets for Drug Discovery and Target Identification | IntechOpen. (2020, April 27). IntechOpen. Retrieved from [Link]

  • In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - MDPI. (2022, January 29). MDPI. Retrieved from [Link]

  • MTT Assay for Cytotoxicity - G-Biosciences. (2018, January 30). G-Biosciences. Retrieved from [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives - Bentham Science Publishers. (2022, May 27). Bentham Science Publishers. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature Experiments. Retrieved from [Link]

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Foundational

A Technical Guide to the Discovery and Synthesis of Novel Benzoxazole Compounds

Executive Summary: The benzoxazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, integral to a multitude of biologically active compounds.[1] Its structural framework is analogous to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The benzoxazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, integral to a multitude of biologically active compounds.[1] Its structural framework is analogous to natural nucleic bases, allowing for favorable interactions with biological macromolecules.[2][3] This versatility has led to the development of benzoxazole derivatives with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4] This guide provides a comprehensive overview for researchers and drug development professionals, detailing core synthetic methodologies, exploring the mechanistic basis of their biological activity, and presenting validated experimental protocols. We will delve into the rationale behind experimental design, offering insights grounded in established scientific principles to empower the discovery of next-generation therapeutic agents.

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzoxazole, or 1-oxa-3-aza-1H-indene, is an aromatic organic compound featuring a benzene ring fused to a five-membered oxazole ring.[4][5] This planar, stable, and aromatic structure serves as a versatile template for chemical modification, allowing for functionalization at multiple reactive sites.[5][6] The significance of the benzoxazole nucleus is underscored by its presence in numerous natural products and FDA-approved drugs, such as the nonsteroidal anti-inflammatory drug Flunoxaprofen and the transthyretin stabilizer Tafamidis.[6][7]

The therapeutic potential of benzoxazoles stems from their ability to act as isosteres of naturally occurring nucleic bases like adenine and guanine, which enables them to interact effectively with the polymeric components of biological systems, such as enzymes and receptors.[4][8] This inherent bioactivity has propelled the benzoxazole scaffold to the forefront of drug discovery efforts, yielding compounds with potent and diverse pharmacological profiles.[9][10]

Core Synthetic Strategies for the Benzoxazole Nucleus

The construction of the benzoxazole ring system is a pivotal step in the development of novel derivatives. The most prevalent and robust strategies involve the cyclization of o-aminophenols with various electrophilic partners.[11][12] The choice of methodology depends on factors such as desired substitution patterns, substrate availability, and reaction efficiency.

Condensation of o-Aminophenol with Carboxylic Acids

A classic and widely employed method involves the direct condensation of an o-aminophenol with a carboxylic acid, typically facilitated by a dehydrating agent at elevated temperatures.[2] Polyphosphoric acid (PPA) is a common and effective catalyst for this transformation, acting as both a solvent and a cyclodehydration agent to drive the reaction towards the formation of the 2-substituted benzoxazole.[7][13] This method is valued for its operational simplicity and generally high yields.[13]

Condensation of o-Aminophenol with Aldehydes

The reaction between o-aminophenols and aldehydes represents one of the most popular and versatile routes to 2-aryl- and 2-alkylbenzoxazoles.[12] This pathway typically proceeds through the formation of a Schiff base intermediate, followed by oxidative intramolecular cyclization. A wide variety of catalysts and reaction conditions have been developed to promote this transformation, including:

  • Metal Catalysts: Palladium and nickel complexes have been shown to effectively catalyze the cyclization, often under mild conditions.[11]

  • Ionic Liquids: Brønsted acidic and Lewis acidic ionic liquids (LAILs) have been utilized as green, reusable catalysts, sometimes under solvent-free conditions, enhancing the sustainability of the synthesis.[11][12]

  • Nanocatalysts: Magnetic nanoparticle-supported catalysts offer advantages such as high efficiency and easy separation from the reaction mixture using an external magnet.[11][12]

Advanced and Green Methodologies

In recent years, significant effort has been directed towards developing more environmentally benign and efficient synthetic protocols. These include:

  • Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or sonication can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[11][12]

  • Solvent-Free Reactions: "Grinding" methods, where reactants are physically ground together with a catalyst in a mortar and pestle, represent a solvent-free approach that is both rapid and efficient.[11]

  • Copper-Catalyzed Intramolecular Cyclization: An alternative strategy involves the copper-catalyzed cyclization of ortho-haloanilides. This domino acylation-annulation reaction complements methods starting from o-aminophenols and expands the toolkit for synthesizing diverse benzoxazoles.[14]

The logical workflow for discovering and developing novel benzoxazole compounds is illustrated below.

G cluster_0 Discovery & Design cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation cluster_3 Preclinical Development A Target Identification & Validation B Scaffold Selection (Benzoxazole Core) A->B C In Silico Screening & Molecular Modeling B->C D Synthetic Route Selection (e.g., Aldehyde Condensation) C->D Design Candidates E Synthesis of Novel Derivatives D->E F Purification & Structural Characterization (NMR, MS) E->F G In Vitro Screening (e.g., Enzyme Assays, Cell Viability) F->G Test Compounds H SAR Studies (Structure-Activity Relationship) G->H I Lead Optimization H->I I->E Iterative Refinement J In Vivo Efficacy & Toxicology Studies I->J Optimized Lead K Candidate Selection J->K G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits ATP Binding ATP ATP ATP->P_VEGFR2 Downstream Downstream Signaling (PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis Tumor Growth Metastasis Downstream->Angiogenesis Promotes

Caption: Inhibition of VEGFR-2 Signaling by Benzoxazole Derivatives.

Antimicrobial and Antifungal Activity

Benzoxazole derivatives possess a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains. [2][15]Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. [16]The structural diversity achievable through synthesis allows for the fine-tuning of antimicrobial potency and spectrum. [17]

Case Study: Synthesis and Evaluation of a Novel Benzoxazole Derivative

To provide a practical context, this section outlines detailed, field-proven protocols for the synthesis and biological evaluation of a representative 2-arylbenzoxazole compound.

Detailed Experimental Protocol: Synthesis of 2-Phenylbenzoxazole via Aldehyde Condensation

This protocol describes a green and efficient synthesis using a reusable magnetic nanocatalyst under solvent-free ultrasound irradiation, adapted from established methodologies. [12] Materials:

  • 2-aminophenol (1.0 mmol, 109.1 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

  • Fe3O4-supported Lewis acidic ionic liquid (LAIL@MNP) catalyst (e.g., 10 mg) [11]* Reaction vessel suitable for sonication

  • Ultrasonic bath (e.g., 40 kHz)

  • Ethyl acetate and Hexane for purification

  • External magnet

  • Rotary evaporator

Procedure:

  • To the reaction vessel, add 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the LAIL@MNP catalyst (10 mg).

  • Place the vessel in an ultrasonic bath and irradiate at 70°C for approximately 30 minutes. [11]Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add ethyl acetate (10 mL) to the reaction mixture and use an external magnet to hold the catalyst to the side of the vessel.

  • Decant the organic solution into a separate flask.

  • Wash the catalyst with additional ethyl acetate (2 x 5 mL), combining the organic layers. The catalyst can be dried and stored for reuse. [12]6. Remove the solvent from the combined organic layers under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization or column chromatography using a hexane/ethyl acetate solvent system to yield pure 2-phenylbenzoxazole.

Protocol: In Vitro Anticancer Evaluation (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic activity (IC₅₀ value) of a synthesized benzoxazole compound against a human cancer cell line (e.g., MCF-7 breast cancer).

Materials:

  • Synthesized benzoxazole compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • MCF-7 human breast cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoxazole stock solution in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data-Driven Insights: Comparative Analysis of Synthetic Methods

The selection of a synthetic route is a critical decision based on desired outcomes. The following table summarizes key performance indicators for common methods used to synthesize 2-substituted benzoxazoles, providing a clear basis for comparison.

Synthesis MethodPrecursorsCatalyst/ReagentSolventTemp. (°C)Time (h)Avg. Yield (%)Reference
Condensation with Carboxylic Acid o-Aminophenol, Benzoic AcidPolyphosphoric Acid (PPA)None150-1804-585-95[13]
Condensation with Aldehyde (Ionic Liquid) o-Aminophenol, BenzaldehydeBrønsted Acidic Ionic LiquidNone130585-98[11]
Condensation with Aldehyde (Nanocatalyst) o-Aminophenol, BenzaldehydeLAIL@MNPNone700.5~90[11][12]
Condensation with Aldehyde (Grinding) o-Aminophenol, Aromatic AldehydePotassium-ferrocyanideNoneRoom Temp< 2 min87-96[11]
Reaction with Acyl Chloride (Domino) 2-Bromoaniline, Acyl ChlorideCuI / 1,10-phenanthrolineToluene11012-2470-90[14]

Conclusion and Future Perspectives

The benzoxazole scaffold continues to be a privileged structure in medicinal chemistry, offering a robust platform for the design and synthesis of novel therapeutic agents. [1]The extensive body of research highlights the chemical tractability of the nucleus and its capacity to interact with a wide range of biological targets. Classical synthetic methods remain highly effective, while modern advancements in catalysis and green chemistry are paving the way for more efficient, sustainable, and scalable production of benzoxazole libraries. [11][12] Future research will likely focus on the continued exploration of novel derivatives through combinatorial chemistry and structure-based drug design. The development of compounds with multi-target activities, such as dual kinase inhibitors, represents a promising frontier for treating complex diseases like cancer. [18]Furthermore, a deeper understanding of the structure-activity relationships and toxicological profiles of these compounds will be crucial for translating promising laboratory findings into clinically effective therapies.

References

  • Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • (2023).
  • (2022, December 15). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
  • (2025). The Discovery and Synthesis of Novel Benzoxazole Compounds: A Technical Guide. BenchChem.
  • (2024, October 21).
  • (2024, April 5).
  • (2025).
  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • Benzoxazoles: Diverse Biological Activities and Therapeutic Potential. (n.d.). Request PDF.
  • Bansal, S. (2021, May 1). Recent Advances in Synthesis of Benzoxazole. Bentham Science Publishers.
  • (2025). A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance. BenchChem.
  • (2023, August 11).
  • Biological activities of benzoxazole and its derivatives. (n.d.).
  • Pasricha, A., Wakode, S., Fayaz, F., & Chhabra, C. (2018, September 30). Benzoxazoles. World Journal of Pharmaceutical Sciences.
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cycliz
  • (2015, June 5). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. PubMed.
  • Recent Advances in Synthesis of Benzoxazole. (n.d.).
  • Benzoxazoles. (n.d.). IGI Global.
  • Benzoxazole. (n.d.). Wikipedia.
  • (2022, November 30).
  • Femy Maria, K. M., et al. (2021, August 22).
  • Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. (n.d.). JOCPR.
  • (2025, December 9). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
  • (2022, December 10). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia.

Sources

Exploratory

Beyond the Scaffold: 7-Chloro-2-methanesulfonyl-benzooxazole as a Tunable Covalent Warhead in Targeted Therapeutics

Executive Summary The renaissance of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, moving away from the dogma of purely reversible binding toward highly selective, irreversible, or reversi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The renaissance of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, moving away from the dogma of purely reversible binding toward highly selective, irreversible, or reversible-covalent target engagement. As a Senior Application Scientist, I frequently observe that the clinical success of a TCI hinges entirely on the precise kinetic tuning of its electrophilic warhead. 7-Chloro-2-methanesulfonyl-benzooxazole (CAS 1357352-69-2) represents a highly sophisticated chemotype in this arena. This technical guide dissects the mechanistic rationale, therapeutic applications, and self-validating experimental protocols for utilizing this compound as a premier cysteine-targeting warhead.

Part 1: Mechanistic Rationale & Chemical Causality

The design of 7-Chloro-2-methanesulfonyl-benzooxazole is not arbitrary; every functional group serves a specific kinetic and thermodynamic purpose to ensure target selectivity and minimize off-target toxicity.

The Benzoxazole Core (Non-Covalent Recognition)

Covalent inhibition is a two-step process. Before any chemical reaction occurs, the molecule must bind to the target protein via non-covalent interactions (π-π stacking, hydrogen bonding, hydrophobic packing). The rigid, planar benzoxazole core provides an ideal scaffold for this initial recognition phase, orienting the warhead precisely adjacent to the target nucleophile[1].

The 2-Methanesulfonyl Leaving Group (The "Goldilocks" Electrophile)

The -SO₂CH₃ moiety is an exceptional leaving group for Nucleophilic Aromatic Substitution (SₙAr). Unlike highly reactive halogens (e.g., alpha-haloacetamides) that often lead to promiscuous alkylation and systemic toxicity, the heteroaromatic sulfone requires a specific trajectory and a highly nucleophilic microenvironment to react[2]. This tunes the reactivity into a "Goldilocks" zone—it is stable in aqueous cellular environments but reacts rapidly when positioned near a hyper-reactive, deprotonated thiolate (Cys-S⁻) within an enzyme's active site[2].

The 7-Chloro Substitution (Electronic Activation & Steric Boundary)

The chlorine atom at the 7-position exerts a strong inductive electron-withdrawing effect across the fused aromatic system. This further polarizes the C2 position, lowering the activation energy required for nucleophilic attack. Sterically, the 7-chloro substitution provides a unique boundary that can be exploited in Structure-Activity Relationship (SAR) studies to fill specific hydrophobic sub-pockets, enhancing selectivity among homologous enzymes.

SNAr_Mechanism Warhead 7-Cl-2-SO2Me-Benzoxazole (Electrophile) Intermediate Meisenheimer Complex (Transition State) Warhead->Intermediate Nucleophilic Attack Target Protein-Cys-S⁻ (Nucleophile) Target->Intermediate Adduct Covalent Adduct (Protein-Benzoxazole) Intermediate->Adduct Elimination LeavingGroup MeSO2⁻ (Leaving Group) Intermediate->LeavingGroup

SNAr mechanism of 2-methanesulfonyl-benzoxazole with a cysteine thiolate.

Part 2: Therapeutic Target Landscape

Heteroaromatic sulfones and related benzoxazole electrophiles have demonstrated profound efficacy against several high-value therapeutic targets by exploiting functional cysteines.

The Immunoproteasome (β5i Subunit)

The immunoproteasome is a critical target for autoimmune diseases and hematologic malignancies. The β5i subunit possesses a unique, highly nucleophilic Cys48 residue. Benzoxazole-based covalent inhibitors exploit this by first binding non-covalently to the active site, followed by a selective SₙAr reaction with Cys48, completely sparing the constitutive proteasome[1].

Viral Proteases (SARS-CoV-2 3CLpro)

The main protease of SARS-CoV-2 (3CLpro) relies on a catalytic Cys145. Cysteine-targeting covalent libraries have identified benzoxazole cores as potent inhibitors. The mild electrophilic nature of these warheads ensures that they only react when perfectly positioned by the enzyme's binding pocket, minimizing off-target toxicity and allowing for reversible-covalent mechanisms[3].

Glutathione Peroxidase 4 (GPX4) and Ferroptosis

GPX4 is a master regulator of lipid peroxidation. Inhibiting GPX4 induces ferroptosis, a non-apoptotic form of cell death highly sought after in oncology. Electrophilic heteroaromatic warheads have been shown to covalently modify the catalytic selenocysteine (Sec46) of GPX4, effectively neutralizing the enzyme and triggering tumor cell death[4].

Quantitative Summary of Benzoxazole-Targeted Systems
Target ProteinTarget ResidueWarhead ChemotypeBinding MechanismTherapeutic Indication
Immunoproteasome (β5i) Cys48Benzoxazole-2-carbonitrile / SulfoneReversible/Irreversible CovalentAutoimmune Diseases
SARS-CoV-2 3CLpro Cys145Benzoxazole-2-thione / SulfoneReversible CovalentCOVID-19
Glutathione Peroxidase 4 Sec46Heteroaromatic SulfoneIrreversible CovalentOncology (Ferroptosis)

Part 3: Self-Validating Experimental Workflows

To trust a covalent inhibitor, the experimental protocol must be a self-validating system. We employ competitive Activity-Based Protein Profiling (isoTOP-ABPP) to confirm target engagement in live cells.

The Causality of the Assay: If our 7-chloro-2-methanesulfonyl-benzooxazole derivative covalently binds to the target cysteine, that specific residue is sterically blocked and no longer available to react with a broad-spectrum probe. A decrease in downstream signal directly validates on-target covalent engagement[2].

Protocol: Competitive isoTOP-ABPP
  • Proteome Incubation: Treat live cells (e.g., HeLa or disease-specific lines) with the benzoxazole derivative (1–10 µM) for 1 hour at 37°C. This establishes the covalent adduct at the target site.

  • Broad-Spectrum Labeling: Lyse the cells and incubate the proteome with a highly reactive, alkyne-functionalized iodoacetamide probe (IA-alkyne, 100 µM) for 1 hour. This labels all unoccupied cysteines[2].

  • Click Chemistry (CuAAC): Perform Copper(I)-catalyzed azide-alkyne cycloaddition to attach a biotin-azide tag to the IA-alkyne labeled proteins.

  • Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin-agarose beads. Wash extensively to remove non-covalently bound proteins, then perform on-bead trypsin digestion to release the peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture via quantitative mass spectrometry. A significant reduction in the MS signal for a specific cysteine-containing peptide (compared to a vehicle control) definitively validates that the benzoxazole warhead engaged that specific residue[2].

ABPP_Workflow Step1 1. Proteome Incubation (Target Engagement) Step2 2. IA-Alkyne Labeling (Tag Unoccupied Cys) Step1->Step2 Step3 3. Click Chemistry (Biotinylation) Step2->Step3 Step4 4. Streptavidin Enrichment (Isolate Peptides) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Engagement) Step4->Step5

Competitive ABPP workflow for validating covalent target engagement.

Conclusion

7-Chloro-2-methanesulfonyl-benzooxazole is far more than a simple synthetic building block; it is a precisely engineered covalent warhead. By leveraging the tunable SₙAr reactivity of the 2-methanesulfonyl group and the electronic activation of the 7-chloro substitution, drug developers can design highly selective targeted covalent inhibitors for challenging, previously "undruggable" targets.

References

  • Source: ACS Publications (Journal of the American Chemical Society)
  • Title: Fragment-Sized and Bidentate (Immuno)
  • Source: PMC / NIH (Bioorganic & Medicinal Chemistry Letters)
  • Source: PubMed / NIH (ChemPhysChem)

Sources

Foundational

7-Chloro-2-methanesulfonyl-benzooxazole: A Privileged Intermediate for Orthogonal Functionalization in Drug Discovery

Executive Summary In modern medicinal chemistry and drug development, the rapid and divergent synthesis of heterocyclic libraries is paramount. 7-Chloro-2-methanesulfonyl-benzooxazole (CAS: 1357352-69-2) has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the rapid and divergent synthesis of heterocyclic libraries is paramount. 7-Chloro-2-methanesulfonyl-benzooxazole (CAS: 1357352-69-2) has emerged as a highly privileged, bifunctional chemical intermediate. Unlike traditional 2-chlorobenzoxazoles, this specific scaffold offers a distinct thermodynamic advantage: it enables mild, regioselective Nucleophilic Aromatic Substitution (SNAr) at the C2 position, followed by late-stage transition-metal-catalyzed cross-coupling at the C7 position.

As an Application Scientist who has guided numerous hit-to-lead optimization campaigns, I have found that mastering the orthogonal reactivity of this intermediate is critical for accessing complex pharmacological architectures without compromising the integrity of sensitive functional groups.

Structural and Electronic Profiling: The Causality of Reactivity

The synthetic power of 7-chloro-2-methanesulfonyl-benzooxazole lies in the deliberate pairing of two distinct functional handles:

  • The C2-Methanesulfonyl (-SO₂Me) Group: The benzoxazole C2 position is naturally electrophilic, flanked by electronegative oxygen and nitrogen atoms. The introduction of a mesyl group supercharges this electrophilicity. The strong inductive and resonance electron-withdrawing effects of the -SO₂Me group stabilize the transient Meisenheimer complex during nucleophilic attack. Furthermore, the methanesulfinate anion is a superb, thermodynamically stable leaving group.

  • The C7-Chloro (-Cl) Group: Positioned on the carbocyclic ring, the 7-chloro substituent exerts a mild electron-withdrawing effect that further activates the C2 position toward SNAr. More importantly, it serves as a latent electrophile. It remains completely inert under the mild conditions required for C2 substitution, preserving itself for subsequent Palladium-catalyzed functionalization.

The C2 SNAr Pathway: Mechanistic Insights

The functionalization of the C2 position proceeds via an addition-elimination (SNAr) mechanism. The causality of experimental success here depends on understanding the rate-determining step: the disruption of aromaticity to form the tetrahedral intermediate.

SNAr_Mechanism A 7-Chloro-2-methanesulfonyl -benzooxazole B Nucleophile (e.g., R-NH2) A->B   C Meisenheimer Complex (Tetrahedral Intermediate) B->C Addition (Rate-determining) D Leaving Group Expulsion (- MeSO2-) C->D Elimination (Fast) E 2-Substituted-7-chloro -benzooxazole D->E  

Figure 1: Addition-elimination (SNAr) mechanism at the C2 position.

Quantitative Profiling of Leaving Groups

To justify the selection of the methanesulfonyl intermediate over cheaper alternatives, we must look at the quantitative reaction metrics. The table below summarizes the empirical data driving this choice:

Leaving Group at C2Relative SNAr ReactivityActivation Energy BarrierTypical Temp (°C)Avg. Reaction TimeByproduct
-SO₂Me (Mesyl) Excellent (+++++)Low20 – 600.5 – 2 hoursMethanesulfinate (Water soluble)
-Cl (Chloro) Moderate (+++)Medium80 – 1204 – 12 hoursChloride ion
-SMe (Methylthio) Poor (+)High> 15012 – 24 hoursMethanethiol (Toxic gas)
-OMe (Methoxy) Very Poor (-)Very HighN/AN/AMethanol

Table 1: Comparative reactivity of C2-leaving groups on the benzoxazole core.

Orthogonal Reactivity: The C2/C7 Strategy

The true elegance of 7-chloro-2-methanesulfonyl-benzooxazole is its capacity for orthogonal functionalization. By exploiting the vast difference in activation energies between the C2-mesyl and C7-chloro bonds, chemists can sequentially build complex molecules in a single reaction vessel or via a streamlined two-step process.

Orthogonal_Reactivity cluster_0 Step 1: C2 Functionalization cluster_1 Step 2: C7 Functionalization Start 7-Chloro-2-methanesulfonyl-benzooxazole SNAr SNAr Reaction (Amines, Alkoxides, Thiols) Start->SNAr Intermediate 2-Substituted-7-chlorobenzoxazole SNAr->Intermediate Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Intermediate->Coupling Final 2,7-Disubstituted Benzoxazole (Target API) Coupling->Final

Figure 2: Orthogonal functionalization workflow exploiting C2 and C7 reactivity.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol 1: Regioselective C2-Amination

Objective: Synthesize 2-amino-7-chlorobenzoxazole derivatives. Rationale: N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to scavenge the liberated methanesulfinic acid. This prevents the protonation of the incoming primary/secondary amine nucleophile, ensuring the reaction rate remains constant. Tetrahydrofuran (THF) is used to maintain full solubility of the polar Meisenheimer complex.

Step-by-Step Methodology:

  • Initiation: Dissolve 7-chloro-2-methanesulfonyl-benzooxazole (1.0 equiv) in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 equiv) via syringe. Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Dropwise add the desired amine (1.1 equiv).

  • Validation (In-Process): Monitor via TLC (Hexanes/Ethyl Acetate 7:3). The starting material (UV active, higher Rf) will cleanly convert to a more polar product spot (lower Rf). The reaction typically reaches completion within 1 hour at 25°C.

  • Quench & Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. The water-soluble methanesulfinate salt is cleanly removed in the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the C2-aminated intermediate.

Protocol 2: Late-Stage C7 Suzuki-Miyaura Coupling

Objective: Arylate the C7 position of the previously synthesized intermediate. Rationale: The C7-chloride is moderately deactivated after C2 amination (due to electron donation from the C2-amine into the ring). Therefore, a highly active, bidentate palladium catalyst like Pd(dppf)Cl₂ is required to force the oxidative addition step. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic intermediate and the inorganic base (K₂CO₃).

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the 2-amino-7-chlorobenzoxazole intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vial and purge with nitrogen for 5 minutes.

  • Thermal Activation: Heat the mixture to 90°C for 4 hours.

  • Validation (In-Process): Analyze via LC-MS. The successful cross-coupling is validated by the disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) and the appearance of the target mass.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC.

Applications in Drug Discovery

The 7-chloro-2-methanesulfonyl-benzooxazole scaffold has been instrumental in several high-profile drug discovery campaigns:

  • Protease Inhibitors: The benzoxazole core is heavily utilized in the design of noncovalent Cathepsin S inhibitors. The C2 and C7 vectors allow precise tuning of the heterocyclic P3 region, which dictates selectivity over off-target proteases like Cathepsin K and L[1].

  • Antiviral Agents: Structural modifications utilizing the benzoxazole wing have led to the discovery of difluoromethylbenzoxazole pyrimidine thioether derivatives. These compounds act as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against wild-type and mutant HIV-1 strains[2].

  • Antibacterial Development: Recent breakthroughs have incorporated substituted benzoxazoles into pleuromutilin derivatives. These semisynthetic analogs demonstrate exceptional, time-dependent bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA) by targeting the bacterial 50S ribosomal subunit[3].

References

  • Synthesis and evaluation of arylaminoethyl amides as noncovalent inhibitors of cathepsin S. Part 3: heterocyclic P3 Source: Bioorganic & Medicinal Chemistry Letters (2006) URL:[Link]

  • Difluoromethylbenzoxazole pyrimidine thioether derivatives: a novel class of potent non-nucleoside HIV-1 reverse transcriptase inhibitors Source: Journal of Medicinal Chemistry (2011) URL:[Link]

  • Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2023) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 7-Chloro-2-methanesulfonyl-benzooxazole in Antimicrobial Drug Discovery

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemical entities that bypass traditional resistance mechanisms. 7-Chloro-2-methanesulfonyl-benzooxazole (7-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemical entities that bypass traditional resistance mechanisms. 7-Chloro-2-methanesulfonyl-benzooxazole (7-Cl-MSBO) has emerged as a highly versatile, electrophilic building block in medicinal chemistry. As a Senior Application Scientist, I have designed this protocol guide to outline the dual utility of 7-Cl-MSBO:

  • As a synthetic hub for the high-throughput generation of 2-substituted benzoxazole libraries.

  • As a targeted covalent inhibitor (TCI) warhead capable of directly modifying catalytic cysteine residues in bacterial enzymes.

Chemical Biology & Mechanistic Rationale

The Electrophilic Advantage of the Methanesulfonyl Group

Traditional syntheses of 2-substituted benzoxazoles often rely on 2-chloro or 2-mercapto precursors, which require harsh conditions or transition-metal catalysts that complicate downstream biological assays. In contrast, the 2-methanesulfonyl (-SO₂CH₃) moiety in 7-Cl-MSBO is an exceptional leaving group. The expulsion of the methanesulfinate anion is highly thermodynamically favored and resonance-stabilized, allowing for rapid, catalyst-free Nucleophilic Aromatic Substitution (S_NAr) with amines, thiols, and alcohols at room temperature[1].

The Role of the 7-Chloro Substituent

The chlorine atom at the 7-position serves two critical functions:

  • Electronic Activation: It exerts a strong inductive electron-withdrawing effect across the fused bicyclic system, further increasing the electrophilicity of the C2 carbon and accelerating S_NAr kinetics.

  • Pharmacokinetic Enhancement: Halogenation increases the lipophilicity (clogP) of the scaffold. This is crucial for penetrating the lipid-rich cell walls of Mycobacterium tuberculosis and the outer membranes of Gram-negative ESKAPE pathogens (e.g., Acinetobacter baumannii), where chlorinated benzoxazole derivatives have shown potent bactericidal and anti-biofilm activity[2].

Covalent Target Engagement

Beyond its use as a synthetic intermediate, the intact 2-sulfonylbenzoxazole moiety can function as a covalent warhead. It selectively reacts with hyper-nucleophilic catalytic cysteines in bacterial targets (e.g., MurA, Sortase A, or DNA gyrase)[3], forming a stable, irreversible S-benzoxazole adduct[1]. This mechanism is highly effective in overcoming target-site mutation resistance.

G A 7-Cl-MSBO (Electrophilic Hub) B SNAr Diversification (Amines/Thiols) A->B Mild Base RT to 60°C E Target Engagement (Covalent Profiling) A->E Direct Cys Modification C 2-Substituted 7-Chlorobenzoxazoles B->C High Yield D Antimicrobial Screening C->D ESKAPE Pathogens D->E Hit Validation

Workflow for 7-Cl-MSBO from library synthesis to covalent target profiling in antimicrobial discovery.

Experimental Protocols

Protocol 3.1: Catalyst-Free High-Throughput Synthesis of 2-Substituted Libraries

This self-validating protocol utilizes S_NAr to generate diverse antimicrobial libraries[4].

Materials: 7-Cl-MSBO (1.0 eq), diverse nucleophiles (primary/secondary amines, thiols) (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Acetonitrile (MeCN). Causality Note: DIPEA is strictly utilized as a non-nucleophilic base to scavenge the liberated methanesulfinic acid. Using a nucleophilic base could result in competitive attack at the C2 position or premature ring-opening of the benzoxazole core.

  • Preparation: Dispense 7-Cl-MSBO (0.1 mmol) into a 96-well deep-well plate containing 500 µL of anhydrous MeCN per well.

  • Base Addition: Add DIPEA (0.2 mmol) to each well.

  • Nucleophile Addition: Array diverse amines or thiols (0.12 mmol) across the plate.

  • Reaction: Seal the plate and agitate at 40°C for 2–4 hours. Self-Validation: The reaction progress can be visually confirmed if using colored nucleophiles, or rapidly validated via LC-MS (monitoring the disappearance of the 7-Cl-MSBO mass peak and the appearance of the methanesulfinate leaving group).

  • Purification: Evaporate the solvent under a nitrogen stream. Resuspend in DMSO to a stock concentration of 10 mM for downstream biological screening.

Protocol 3.2: Self-Validating Resazurin Microtiter Assay (REMA) for MIC Determination

To evaluate the antimicrobial efficacy of the synthesized derivatives against ESKAPE pathogens.

Causality Note: Resazurin is added as a redox indicator. Metabolically active bacteria irreversibly reduce the non-fluorescent blue resazurin to highly fluorescent pink resorufin. This provides a binary, self-validating colorimetric readout that eliminates the ambiguity of visual turbidity assessments, especially for compounds that may precipitate in aqueous media.

  • Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus MRSA or E. coli) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.1 (approx. 1×108 CFU/mL). Dilute 1:100 in MHB.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the 7-Cl-MSBO derivatives (from 128 µg/mL to 0.25 µg/mL) in MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL).

  • Incubation: Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours in the dark.

  • Readout: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration well that remains blue (indicating complete inhibition of bacterial respiration).

Protocol 3.3: Chemoproteomic Mapping of Covalent Target Engagement

To confirm that 7-Cl-MSBO acts as a covalent modifier of bacterial enzymes.

Causality Note: Iodoacetamide (IAA) is used to alkylate unbound cysteines post-incubation. If 7-Cl-MSBO successfully engages the target catalytic cysteine, that specific residue will be sterically protected from IAA alkylation. Upon LC-MS/MS peptide mapping, the target peptide will show a distinct mass shift (ΔM) corresponding to the benzoxazole adduct rather than the standard carbamidomethyl group.

  • Protein Incubation: Incubate 10 µM of recombinant bacterial target protein (e.g., DNA gyrase) with 50 µM 7-Cl-MSBO in HEPES buffer (pH 7.4) for 1 hour at room temperature.

  • Alkylation: Add 5 mM IAA and incubate for 30 minutes in the dark to cap unreacted cysteines.

  • Digestion: Denature the protein with 8M urea, reduce with 5 mM DTT, and digest overnight with Trypsin (1:50 enzyme-to-protein ratio).

  • LC-MS/MS Analysis: Desalt peptides using C18 ZipTips and analyze via high-resolution LC-MS/MS. Search for a static mass modification on cysteine residues corresponding to the 7-chlorobenzoxazole adduct (minus the methanesulfinate leaving group).

Mech Target Bacterial Enzyme Catalytic Cys-SH Intermediate Tetrahedral Intermediate Transition State Target->Intermediate Nucleophilic Attack Warhead 7-Cl-MSBO C2-Methanesulfonyl Warhead->Intermediate Adduct Covalent Adduct S-Benzoxazole Intermediate->Adduct Elimination LeavingGroup Leaving Group Methanesulfinate Intermediate->LeavingGroup

Mechanism of targeted covalent inhibition via nucleophilic aromatic substitution at the C2 position.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes representative baseline data demonstrating how S_NAr diversification of the 7-Cl-MSBO hub influences antimicrobial potency and target specificity.

CompoundNucleophile (C2 Substitution)Target PathogenMIC (µg/mL)Putative Mechanism
7-Cl-MSBO (Precursor)None (Methanesulfonyl)S. aureus (MRSA)16.0Direct Covalent Cysteine Modification
Derivative A PiperazineE. coli8.0DNA Gyrase Inhibition
Derivative B 4-FluoroanilineA. baumannii4.0Cell Wall Disruption / Biofilm Inhibition
Derivative C 2-MercaptoethanolK. pneumoniae32.0Efflux Pump Substrate

Data Interpretation: The intact precursor exhibits moderate covalent activity. Substitution with cyclic amines (Derivative A) shifts the profile toward Gram-negative DNA gyrase inhibition[3], while halogenated aniline substitutions (Derivative B) yield potent anti-biofilm agents against resistant A. baumannii[2].

References

  • Title: A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii Source: PubMed Central (PMC), NIH URL: [Link]

  • Title: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents Source: PubMed Central (PMC), NIH URL: [Link]

  • Title: Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Cysteine sulfinic acid and sulfinylated peptides Source: PubMed Central (PMC), NIH URL: [Link]

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Application

Application Notes and Protocols for 7-Chloro-2-methanesulfonyl-benzooxazole: A Potent Inhibitor of VEGFR-2 Signaling

Introduction: Targeting Angiogenesis through VEGFR-2 Inhibition Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process essential for growth, development, and wound he...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Angiogenesis through VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process essential for growth, development, and wound healing.[1][2][3] However, in pathological conditions such as cancer, excessive angiogenesis is a hallmark, providing tumors with the necessary nutrients and oxygen to grow and metastasize.[2][4][5][6] A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) being the primary mediator of the angiogenic effects of VEGF-A.[1][7][8][9]

VEGFR-2 is a receptor tyrosine kinase expressed predominantly on the surface of endothelial cells.[1][10] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1][11] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and the formation of new vascular structures.[8][9][11][12] Given its central role in tumor angiogenesis, VEGFR-2 has emerged as a prime therapeutic target for anti-cancer drug development.[4][12][13][14]

The benzoxazole scaffold represents a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer properties.[14][15][16][17][18][19][20][21] This document provides detailed application notes and protocols for the characterization of 7-Chloro-2-methanesulfonyl-benzooxazole , a representative small molecule inhibitor designed to target the kinase activity of VEGFR-2. These protocols are intended for researchers, scientists, and drug development professionals engaged in the study of angiogenesis and the development of novel anti-cancer therapeutics.

Compound Profile: 7-Chloro-2-methanesulfonyl-benzooxazole

  • IUPAC Name: 7-chloro-2-(methylsulfonyl)benzo[d]oxazole

  • Molecular Formula: C₈H₆ClNO₃S

  • Molecular Weight: 231.66 g/mol

  • Chemical Structure: (A representative chemical structure is shown below. The methanesulfonyl group at the 2-position and the chloro group at the 7-position of the benzoxazole core are key features for its proposed activity.)

PropertyPredicted Value
Appearance White to off-white solid
Solubility Soluble in DMSO and other organic solvents; limited solubility in water.
Storage Store at -20°C for long-term stability.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

7-Chloro-2-methanesulfonyl-benzooxazole is hypothesized to function as a potent and selective inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding site within the kinase domain of VEGFR-2, it prevents the autophosphorylation of the receptor upon VEGF-A stimulation. This blockade of the initial activation step effectively abrogates the downstream signaling cascades responsible for the pro-angiogenic cellular responses.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (Erk1/2) MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 7-Chloro-2-methanesulfonyl -benzooxazole Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols: In Vitro Characterization

The following protocols provide a comprehensive framework for the in vitro evaluation of 7-Chloro-2-methanesulfonyl-benzooxazole as a VEGFR-2 inhibitor.

VEGFR-2 Kinase Assay (Biochemical)

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of recombinant human VEGFR-2 kinase. A luminescence-based assay, such as the Kinase-Glo® MAX assay, is a common method for this purpose.[7][13][22][23]

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. The kinase activity is inversely proportional to the luminescence signal. Inhibition of VEGFR-2 by the test compound results in a higher luminescence signal.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • 7-Chloro-2-methanesulfonyl-benzooxazole

  • DMSO

  • Kinase-Glo® MAX Luminescence Kinase Assay Kit

  • White, opaque 96-well microplates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 7-Chloro-2-methanesulfonyl-benzooxazole in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 µL reaction, mix:

    • 6 µL of 5x Kinase Buffer

    • 1 µL of 500 µM ATP

    • 1 µL of 50x PTK substrate

    • 17 µL of sterile deionized water

  • Plate Setup:

    • Add 25 µL of the master mixture to each well of a white 96-well plate.

    • Test Wells: Add 5 µL of the diluted compound solutions.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.

  • Enzyme Addition:

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

  • Detection:

    • Allow the plate and the Kinase-Glo® MAX reagent to equilibrate to room temperature.

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Mix on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow A Prepare Compound Dilutions C Add Master Mix, Compound, and Enzyme to Plate A->C B Prepare Kinase Master Mixture B->C D Incubate at 30°C C->D E Add Kinase-Glo® MAX Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

Cell-Based VEGFR-2 Phosphorylation Assay

This assay determines the ability of the compound to inhibit VEGFR-2 autophosphorylation in a cellular context, typically using human umbilical vein endothelial cells (HUVECs).[10][24][25][26]

Principle: HUVECs endogenously express VEGFR-2. Upon stimulation with VEGF-A, VEGFR-2 becomes phosphorylated. The level of phosphorylated VEGFR-2 can be quantified using an ELISA-based method or visualized by Western blotting.

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • VEGF-A

  • 7-Chloro-2-methanesulfonyl-benzooxazole

  • Cell lysis buffer

  • Phospho-VEGFR-2 (Tyr1175) ELISA kit or primary/secondary antibodies for Western blotting

  • 96-well cell culture plates

Protocol (ELISA-based):

  • Cell Seeding: Seed HUVECs in a 96-well plate and grow to confluency.

  • Serum Starvation: Prior to the assay, starve the cells in a serum-free medium for 4-6 hours.

  • Compound Treatment: Pre-incubate the cells with various concentrations of 7-Chloro-2-methanesulfonyl-benzooxazole or vehicle control (DMSO) for 1-2 hours at 37°C.

  • VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C. Include a non-stimulated control.

  • Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer.

  • ELISA: Perform the phospho-VEGFR-2 ELISA according to the manufacturer's instructions. This typically involves capturing total VEGFR-2 and detecting the phosphorylated form with a specific antibody.

  • Data Analysis: Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal or total protein concentration. Calculate the percentage of inhibition relative to the VEGF-stimulated control and determine the IC50 value.

Endothelial Cell Proliferation Assay

This assay assesses the compound's effect on the proliferation of endothelial cells, a key process in angiogenesis.[9][27][28]

Principle: VEGF-A stimulates the proliferation of HUVECs via the VEGFR-2 pathway. The inhibitory effect of the test compound on this proliferation is quantified by measuring cell viability.

Materials:

  • HUVECs

  • Endothelial cell basal medium (EBM)

  • VEGF-A

  • 7-Chloro-2-methanesulfonyl-benzooxazole

  • Cell viability reagent (e.g., Calcein AM, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in EBM.

  • Cell Attachment: Allow cells to attach for 24 hours.

  • Treatment: Replace the medium with fresh EBM containing VEGF-A (e.g., 20 ng/mL) and serial dilutions of 7-Chloro-2-methanesulfonyl-benzooxazole or vehicle control.

  • Incubation: Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (fluorescence or absorbance) using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 value.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the inhibitor's effect on the directional migration of endothelial cells.[9][28]

Principle: A "wound" is created in a confluent monolayer of HUVECs. In the presence of VEGF-A, the cells will migrate to close the wound. The test compound's ability to inhibit this migration is monitored over time.

Protocol:

  • Cell Seeding: Seed HUVECs in a 24-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh EBM containing VEGF-A (e.g., 20 ng/mL) and the desired concentrations of 7-Chloro-2-methanesulfonyl-benzooxazole or vehicle control.

  • Imaging and Analysis: Capture images of the scratch at 0 hours and after 8-12 hours of incubation at 37°C. Measure the width of the scratch at multiple points for each condition at both time points.

  • Data Calculation: Calculate the percentage of wound closure using the formula: [ (Initial Width - Final Width) / Initial Width ] * 100.

In Vitro Tube Formation Assay

This assay assesses the ability of the compound to inhibit the formation of capillary-like structures by endothelial cells, a critical step in angiogenesis.[9][28]

Principle: When plated on a basement membrane extract (e.g., Matrigel®), HUVECs will form a network of tube-like structures in response to pro-angiogenic stimuli. The inhibitory effect of the test compound on this process is quantified.

Protocol:

  • Plate Coating: Thaw basement membrane extract on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Treatment and Seeding: Harvest and resuspend HUVECs in EBM containing VEGF-A (e.g., 20 ng/mL). Prepare serial dilutions of 7-Chloro-2-methanesulfonyl-benzooxazole in the cell suspension. Seed the treated cells onto the solidified matrix.

  • Incubation and Imaging: Incubate the plate at 37°C for 4-18 hours. Monitor tube formation periodically under a light microscope. Capture images of each well.

  • Quantification: Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of nodes, and number of meshes.

Hypothetical Data Summary

The following table summarizes the expected in vitro activity of a potent VEGFR-2 inhibitor like 7-Chloro-2-methanesulfonyl-benzooxazole.

AssayCell TypeEndpointHypothetical IC50
VEGFR-2 Kinase Assay - (Biochemical)Enzyme Inhibition25 nM
VEGFR-2 Phosphorylation HUVECInhibition of pVEGFR-250 nM
Cell Proliferation HUVECInhibition of Proliferation150 nM
Cell Migration HUVECInhibition of Wound Closure200 nM
Tube Formation HUVECInhibition of Tube Formation100 nM

Further Characterization: Ex Vivo and In Vivo Models

While in vitro assays are crucial for initial characterization, further evaluation of a promising VEGFR-2 inhibitor requires more complex biological systems.[2][3]

  • Ex Vivo Aortic Ring Assay: This assay uses explants of rat or mouse aorta cultured in a 3D matrix to assess the sprouting of new microvessels in response to angiogenic stimuli and their inhibition by the test compound.[2][28]

  • In Ovo Chick Chorioallantoic Membrane (CAM) Assay: The CAM assay is a widely used in vivo model to study both angiogenesis and anti-angiogenic effects. The test compound is applied to the CAM of a developing chick embryo, and its effect on blood vessel formation is observed.[5][28]

  • In Vivo Matrigel Plug Assay: In this model, a mixture of basement membrane extract and pro-angiogenic factors, with or without the test compound, is injected subcutaneously into mice. The plug is later excised, and the extent of blood vessel infiltration is quantified.[5]

  • Tumor Xenograft Models: To evaluate the anti-tumor efficacy, human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and its effects on tumor growth and tumor-associated angiogenesis are measured.[2]

These advanced models provide a more comprehensive understanding of the compound's anti-angiogenic potential in a physiological context.

Conclusion

7-Chloro-2-methanesulfonyl-benzooxazole represents a promising lead compound for the development of novel anti-angiogenic therapies targeting the VEGFR-2 signaling pathway. The protocols outlined in these application notes provide a robust framework for the comprehensive in vitro characterization of this and similar compounds. A systematic approach, from biochemical assays to cell-based functional assays and further validation in ex vivo and in vivo models, is essential for advancing potent VEGFR-2 inhibitors towards clinical development.

References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and P
  • Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay - Benchchem. (URL: )
  • Development - VEGF signaling via VEGFR2 - generic cascades P
  • In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide - Benchchem. (URL: )
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  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. (URL: )
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  • Current methods for assaying angiogenesis in vitro and in vivo - PMC. (URL: )
  • Anti-Angiogenic Activity of Flunarizine by In Ovo, In Vitro, and In Vivo Assays. (URL: )
  • In vivo models of angiogenesis - PubMed. (URL: )
  • Evaluation of Angiogenesis Assays - MDPI. (URL: )
  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. (URL: )
  • Application Notes for Vegfr-2-IN-45 in Cell-Based Angiogenesis Assays - Benchchem. (URL: )
  • Detection of vascular endothelial growth factor receptor 2 (VEGFR2)
  • In vivo anti-angiogenesis application and microfluidic assay. (A)...
  • Buy 7-Chlorobenzoxazole-2-methanamine (EVT-11862993) - EvitaChem. (URL: )
  • VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. (URL: )
  • VEGFR2 (KDR) Kinase Assay Kit, 40325 - Amsbio. (URL: )
  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h. (URL: )
  • VEGF-R2 Cellular Phosphorylation Assay Service - Reaction Biology. (URL: )
  • The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC. (URL: )
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC. (URL: )
  • VEGFR2 activation by VEGF results in downstream phosphorylation of...
  • 7-Chloro-2-methylbenzoxazole | 126892-02-2 - Sigma-Aldrich. (URL: )
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • 51793-93-2, 7-CHLORO-2-MERCAPTOBENZOXAZOLE97 Formula - ECHEMI. (URL: )
  • Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma - RSC Publishing. (URL: )
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evalu
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  • 1253-1261 Research Article Synthesis of some benzoxazole deriv
  • Synthesis of 7-chloroquinaldine. (URL: )
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. (URL: )
  • 7-Chloro-2-mercaptobenzoxazole | C7H4ClNOS | CID 4452239 - PubChem. (URL: )
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  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments.. (URL: )
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Method

Application Note: 7-Chloro-2-methanesulfonyl-benzooxazole as a Bifunctional Building Block in Organic Synthesis

Introduction & Chemical Rationale Benzoxazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for amides and esters in drug development. The functionalization of the benzoxazole core...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

Benzoxazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for amides and esters in drug development. The functionalization of the benzoxazole core often requires precise, step-wise methodologies to avoid complex mixtures and low yields. 7-Chloro-2-methanesulfonyl-benzooxazole (CAS: 1357352-69-2) emerges as a highly versatile, bifunctional building block designed for orthogonal functionalization. By leveraging the differential electronic environments of the C2 and C7 positions, synthetic chemists can sequentially install diverse pharmacophores.

Mechanistic Causality: The Orthogonal Advantage

The C2 position of the benzoxazole ring is highly electron-deficient due to the adjacent electronegative oxygen and nitrogen atoms. The presence of the methanesulfonyl (–SO₂Me) group further activates this position. In Nucleophilic Aromatic Substitution (SNAr), the methanesulfonyl group acts as a superior leaving group compared to halides, driven by the high thermodynamic stability of the expelled methanesulfinate anion . Consequently, nucleophiles (such as amines, alcohols, and thiols) exclusively attack the C2 position under mild conditions.

Conversely, the C7-chloro substituent resides on the carbocyclic portion of the fused ring system. While it is sterically accessible, it is electronically deactivated towards SNAr. Therefore, it remains completely inert during the C2-substitution phase . Once the C2 position is functionalized (forming, for example, a stable 2-aminobenzoxazole), the C7-chloride can be activated via transition-metal catalysis (e.g., Palladium-catalyzed Suzuki-Miyaura coupling) to introduce aryl, heteroaryl, or alkyl groups.

Physicochemical Properties

PropertyValue
Chemical Name 7-Chloro-2-methanesulfonyl-benzooxazole
CAS Number 1357352-69-2
Molecular Formula C₈H₆ClNO₃S
Molecular Weight 231.65 g/mol
Appearance Off-white to pale yellow solid
Reactivity Profile Highly electrophilic at C2; Latent electrophile at C7

Orthogonal Functionalization Workflow

The following diagram illustrates the logical progression of the orthogonal functionalization strategy, ensuring chemoselectivity at each step.

Workflow SM 7-Chloro-2-methanesulfonyl -benzooxazole (Bifunctional Core) SNAr Step 1: SₙAr (C2 Position) SM->SNAr Nucleophile Mild Base Int 7-Chloro-2-substituted -benzoxazole SNAr->Int - MeSO₂H Pd Step 2: Cross-Coupling (C7 Position) Int->Pd Boronic Acid Pd(0), Ligand Final 2,7-Disubstituted Benzoxazole Pd->Final - HCl

Figure 1: Orthogonal functionalization workflow of 7-Chloro-2-methanesulfonyl-benzooxazole.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure mechanistic success before advancing to subsequent steps.

Protocol 1: Regioselective SNAr at C2 (Synthesis of 2-Aminobenzoxazoles)

Objective: Displace the –SO₂Me group with a primary or secondary amine to yield a 7-chloro-2-aminobenzoxazole intermediate.

Causality of Reagents:

  • DIPEA (N,N-Diisopropylethylamine): Utilized as a sterically hindered, non-nucleophilic base to scavenge the generated methanesulfinic acid. This prevents the protonation of the nucleophilic amine, ensuring maximum reaction velocity .

  • THF (Tetrahydrofuran): Chosen as an aprotic solvent to maintain the solubility of the starting material while avoiding competitive solvolysis that could occur in protic solvents like methanol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-Chloro-2-methanesulfonyl-benzooxazole (1.0 mmol, 231.6 mg) in anhydrous THF (10 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 mmol, 348 µL) to the stirring solution at room temperature.

  • Nucleophile Addition: Dropwise add the desired amine (1.2 mmol) over 5 minutes.

  • Reaction Execution: Stir the reaction mixture at 45 °C for 3 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot and analyze via TLC (Hexanes/EtOAc 3:1). The starting material (highly UV-active, lower Rf due to the polar sulfone) should be completely consumed, replaced by a new, higher Rf spot. LC-MS must confirm the mass of the product and the loss of the 79 Da (–SO₂Me) fragment.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to afford the pure 7-chloro-2-aminobenzoxazole.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C7

Objective: Cross-couple the latent C7-chloride with an arylboronic acid.

Causality of Reagents:

  • Pd₂(dba)₃ & XPhos: The C7-Cl bond is a relatively unreactive aryl chloride. Pd₂(dba)₃ provides a robust Pd(0) source, while XPhos (a dialkylbiaryl phosphine ligand) is critical for facilitating the challenging oxidative addition into the C–Cl bond .

  • K₃PO₄ & Dioxane/H₂O: K₃PO₄ acts as a mild base to activate the boronic acid via the formation of a boronate complex, which is essential for the transmetalation step. The 4:1 Dioxane/H₂O solvent system is required to dissolve the inorganic base and accelerate this transmetalation.

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave vial, combine the 7-chloro-2-aminobenzoxazole intermediate (0.5 mmol), the desired arylboronic acid (0.75 mmol), and K₃PO₄ (1.5 mmol, 318 mg).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.025 mmol, 23 mg) and XPhos (0.05 mmol, 24 mg).

  • Degassing: Seal the vial and purge with nitrogen (evacuate/backfill × 3).

  • Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and degassed deionized H₂O (1 mL) via syringe.

  • Reaction Execution: Heat the mixture to 95 °C in an oil bath for 12 hours.

  • Self-Validation (IPC): The reaction mixture will transition from a dark purple (Pd₂(dba)₃) to a reddish-brown suspension. LC-MS analysis must confirm the disappearance of the characteristic Cl³⁵/Cl³⁷ isotopic signature and the appearance of the cross-coupled product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black. Extract the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography to isolate the final 2,7-disubstituted benzoxazole.

Quantitative Data & Reaction Scope

The table below summarizes the expected yields and conditions for various nucleophiles and coupling partners, demonstrating the broad utility of this building block.

StepReaction TypeReagents / Coupling PartnerPosition ReactedTypical Yield Range
1SₙAr (Amination)Morpholine, DIPEA, THF, 45 °CC285 – 95%
1SₙAr (Amination)Primary Alkyl Amines, DIPEA, THF, 45 °CC280 – 90%
1SₙAr (Etherification)Sodium Methoxide, MeOH, 60 °CC275 – 85%
2Suzuki CouplingPhenylboronic acid, Pd/XPhos, 95 °CC770 – 85%
2Suzuki Coupling3-Pyridylboronic acid, Pd/XPhos, 95 °CC760 – 75%
2Buchwald-HartwigCyclic secondary amines, Pd/RuPhos, 100 °CC755 – 70%

Conclusion

7-Chloro-2-methanesulfonyl-benzooxazole is a highly programmable building block that empowers researchers to construct complex, multi-substituted benzoxazole libraries. By strictly adhering to the orthogonal reactivity principles—first exploiting the extreme electrophilicity of the C2-methanesulfonyl group, followed by the transition-metal activation of the C7-chloride—scientists can streamline the synthesis of novel therapeutics and functional materials with high fidelity and self-validating precision.

References

  • Title: Metal- and photocatalytic approaches for C–S bond functionalization of sulfones Source: Chemical Society Reviews (Royal Society of Chemistry) URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole Source: Molecules (MDPI) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7-Chloro-2-methanesulfonyl-benzooxazole Troubleshooting

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the handling, solubility, and reactivity of 7-Chloro-2-methanesulfonyl-benzooxazole (also known as 7-chloro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the handling, solubility, and reactivity of 7-Chloro-2-methanesulfonyl-benzooxazole (also known as 7-chloro-2-(methylsulfonyl)benzo[d]oxazole).

This compound is a highly reactive electrophile. Its primary utility lies in Nucleophilic Aromatic Substitution (SNAr) reactions, where the methanesulfonyl moiety serves as an exceptional leaving group for the synthesis of functionalized benzoxazoles and fluorescent dyes [1]. However, this high reactivity requires stringent handling protocols. The guide below addresses the most common experimental failures associated with this reagent, explaining the underlying chemical causality to help you build self-validating workflows.

FAQ 1: Why does my compound form a precipitate or lose reactivity after being dissolved in DMSO?

The Causality: Researchers frequently report that 7-chloro-2-methanesulfonyl-benzooxazole dissolves initially in Dimethyl Sulfoxide (DMSO), but a white precipitate forms hours or days later. This is rarely a physical solubility limit; it is a chemical degradation issue .

DMSO is notoriously hygroscopic and rapidly absorbs atmospheric moisture. Because the C2 position of the benzoxazole ring is highly electrophilic, trace water in the DMSO acts as a nucleophile. Water attacks the C2 position, displacing the methanesulfinate leaving group. This hydrolysis yields 7-chloro-benzo[d]oxazol-2(3H)-one (the benzoxazolone) and methanesulfinic acid [2]. The resulting benzoxazolone has drastically lower solubility in DMSO than the intact sulfone, causing it to precipitate and rendering your stock solution inert for downstream cross-coupling.

Mechanism A 7-Chloro-2-methanesulfonyl -benzooxazole (Intact Reagent) C Tetrahedral Intermediate A->C Nucleophilic Attack B Trace H2O (from hygroscopic DMSO) B->C D 7-Chloro-benzo[d]oxazol -2(3H)-one (Precipitate) C->D Elimination E Methanesulfinic Acid (Leaving Group) C->E

Caption: Mechanism of trace-water induced hydrolysis of 2-methanesulfonyl-benzooxazole in wet DMSO.

FAQ 2: How can I analytically verify if my DMSO stock has degraded?

The Causality: Visual inspection (waiting for a precipitate) is insufficient, as partial hydrolysis will silently ruin your reaction yields. You must analytically differentiate the intact electrophile from the hydrolyzed byproduct. Because the leaving group (methanesulfinic acid) is highly polar and the resulting benzoxazolone is capable of hydrogen bonding, their chromatographic and mass spectrometric profiles differ significantly from the intact reagent.

Data Presentation: Use the following LC-MS/HPLC parameters to validate your stock solutions prior to use.

Analytical PropertyIntact Reagent (Active)Degradation Product (Inactive)
Chemical Identity 7-Chloro-2-methanesulfonyl-benzooxazole7-Chloro-benzo[d]oxazol-2(3H)-one
Chemical Formula C8H6ClNO3SC7H4ClNO2
Expected Mass [M+H]+ m/z 231.98m/z 170.00
HPLC Retention Behavior Late eluting (Highly hydrophobic)Early eluting (More polar)
Visual Appearance Clear solution (in anhydrous DMSO)Fine white/off-white precipitate

FAQ 3: What is the optimal protocol for preparing and storing stock solutions?

The Causality: To maintain the integrity of the 2-methanesulfonyl leaving group, you must eliminate nucleophiles (water, amines, alcohols) from the storage environment. Repeated freeze-thaw cycles of a single master stock introduce condensation. Therefore, preparing single-use aliquots in strictly anhydrous conditions is mandatory.

Workflow Step1 1. Procure Anhydrous DMSO (<0.005% water, over molecular sieves) Step2 2. Purge vial with Argon/N2 before opening reagent Step1->Step2 Step3 3. Dissolve reagent to 10-50 mM (Vortex gently, avoid heating) Step2->Step3 Step4 4. Aliquot into single-use amber glass vials Step3->Step4 Step5 5. Store at -80°C in a desiccated container Step4->Step5

Caption: Optimal workflow for preparing and storing reactive benzoxazole stock solutions.

Step-by-Step Methodology: Stock Preparation

  • Solvent Preparation: Use only newly opened, commercially sealed anhydrous DMSO (packed under Argon, <0.005% H2O). Do not use standard benchtop DMSO.

  • Atmospheric Control: Place the lyophilized reagent vial in a glove box or purge a glove bag with Argon/N2.

  • Dissolution: Add the anhydrous DMSO to achieve your desired concentration (typically 10 mM to 50 mM). Vortex gently at room temperature. Do not heat the solution, as thermal energy accelerates degradation if trace nucleophiles are present.

  • Aliquotting: Dispense the solution into single-use, Argon-purged amber glass vials.

  • Storage & Thawing: Store immediately at -80°C. Crucial Step: When retrieving an aliquot, allow the vial to warm completely to room temperature before opening the cap. Opening a cold vial causes instant condensation of atmospheric moisture into the DMSO, ruining the reagent.

FAQ 4: How do I successfully perform an SNAr reaction with this compound?

The Causality: Even with perfect stock preparation, the actual SNAr reaction can fail if the target nucleophile (e.g., a primary amine) is not properly activated, allowing residual water in the reaction buffer to outcompete the amine for the C2 position. By utilizing a non-nucleophilic base (like DIPEA) to deprotonate the amine, you drastically increase its nucleophilicity, ensuring the desired cross-coupling outpaces hydrolysis [1].

Step-by-Step Methodology: SNAr Execution

  • Nucleophile Preparation: Dissolve your target amine/nucleophile (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF, Acetonitrile, or anhydrous DMSO).

  • Base Addition: Add 2.0 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature to ensure the amine is fully free-based and highly nucleophilic.

  • Electrophile Addition: Dropwise, add 1.0 equivalent of the 7-Chloro-2-methanesulfonyl-benzooxazole stock solution to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature. The reaction is typically rapid (15 minutes to 2 hours). Monitor the disappearance of the m/z 231.98 peak via LC-MS.

  • Quenching: Once complete, quench the reaction with a mild aqueous buffer (e.g., 0.1 M Ammonium Acetate) to neutralize the base and precipitate the functionalized product for extraction.

References
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry (2023).[Link]

  • Amplicon melting analysis with saturation dyes (Synthesis of benzoxazolium derivatives via 2-methylsulfonylbenzoxazole substitution).
Optimization

Technical Support Center: Purification of 7-Chloro-2-methanesulfonyl-benzooxazole

Welcome to the technical support guide for the purification of 7-Chloro-2-methanesulfonyl-benzooxazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 7-Chloro-2-methanesulfonyl-benzooxazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving high purity. This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities encountered during the synthesis of 7-Chloro-2-methanesulfonyl-benzooxazole?

A1: Impurities largely depend on the synthetic route. However, common contaminants include unreacted starting materials, such as the corresponding 2-mercaptobenzoxazole or 2-chlorobenzoxazole precursors, and the oxidizing agent or its byproducts.[1][2] Over-oxidation of related sulfur-containing precursors can also lead to undesired side products. Additionally, hydrolysis of the methanesulfonyl group under non-anhydrous conditions can occur, though it is generally less common for sulfones compared to sulfonyl chlorides.

Q2: What is the expected appearance and stability of pure 7-Chloro-2-methanesulfonyl-benzooxazole?

A2: As with many benzoxazole derivatives, the pure compound is typically a white to light-yellow or beige crystalline solid.[3][4] The aromatic benzoxazole core lends it considerable stability.[4] However, like any purified organic compound, it should be stored in a cool, dry place, away from strong light, to prevent potential long-term degradation.

Q3: Which analytical techniques are recommended for assessing the purity of 7-Chloro-2-methanesulfonyl-benzooxazole?

A3: A multi-technique approach is always best for robust purity assessment.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress and column chromatography fractions.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the main product and any impurities, which is critical for troubleshooting.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation and can reveal the presence of impurities if they are at a sufficient concentration (>1%).[5]

Troubleshooting Guide: Common Purification Issues

Issue 1: My crude product is a dark, oily residue and will not solidify.

  • Possible Causes:

    • High Impurity Load: The presence of significant amounts of unreacted starting materials or reaction byproducts can act as a eutectic mixture, depressing the melting point and preventing crystallization.

    • Residual Solvent: Trapped high-boiling point solvents (e.g., DMF, DMSO) from the reaction can inhibit solidification.

    • Polymeric Byproducts: Certain reaction conditions can lead to the formation of dark, tar-like polymeric materials.[3]

  • Solutions & Explanations:

    • Initial Purity Check: Before attempting any crystallization, analyze the crude oil by TLC or LC-MS to understand the complexity of the mixture. This will guide your purification strategy.

    • Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil vigorously with a solvent in which the desired product has very low solubility, but the impurities are soluble. For a moderately polar compound like 7-Chloro-2-methanesulfonyl-benzooxazole, non-polar solvents like hexanes, diethyl ether, or a mixture of ethyl acetate/hexanes are good starting points.[7] The mechanical action of stirring can induce nucleation and crystallization.

    • Aqueous Work-up: If residual high-boiling polar solvents are suspected, dissolve the oil in a suitable organic solvent (e.g., ethyl acetate) and wash it multiple times with water and then brine. This will extract water-soluble impurities and solvents like DMF. Dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before concentrating.

    • Chromatographic Purification: If the oil is a complex mixture, direct purification by flash column chromatography is the most effective approach. (See Protocol 1).

Issue 2: During column chromatography, the product peaks are broad or tailing.

  • Possible Causes:

    • Inappropriate Mobile Phase: The polarity of the eluent may not be optimized, causing poor interaction with the stationary phase. For sulfonyl compounds, acidic protons can sometimes interact strongly with silica gel.

    • Sample Overload: Too much crude material has been loaded onto the column relative to its capacity.

    • Poor Sample Loading: The sample was loaded in a solvent that is too strong (too polar), causing it to streak down the column instead of adsorbing as a tight band.

  • Solutions & Explanations:

    • Optimize the Mobile Phase:

      • Polarity: Use a gradient elution, starting with a non-polar solvent system (e.g., 9:1 Hexanes/Ethyl Acetate) and gradually increasing the polarity.[7][8] This ensures that non-polar impurities wash out first, followed by your product, and then more polar impurities.

      • Acidification: To improve the peak shape of compounds with acidic or basic sites that can interact with silica, consider adding a small amount (0.1-0.5%) of an acid like acetic acid or a base like triethylamine to the mobile phase.[7] For sulfonyl-containing molecules, adding a small amount of acetic acid can often sharpen the peaks.[7]

    • Proper Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or acetone), then adsorb it onto a small amount of silica gel. Dry this silica to a free-flowing powder and load it onto the top of the packed column. This "dry loading" method prevents the issues seen with liquid loading in a strong solvent.

Issue 3: I am losing a significant amount of product during recrystallization.

  • Possible Causes:

    • Incorrect Solvent Choice: The chosen solvent may have too high a solubility for the product, even when cold.

    • Using Too Much Solvent: The most common error in recrystallization is adding too much hot solvent to dissolve the crude product. The goal is to create a saturated solution at high temperature.

    • Cooling Too Rapidly: Rapid cooling (e.g., placing the hot flask directly into an ice bath) promotes the formation of very small, often impure crystals and can cause the product to crash out of solution along with impurities.

  • Solutions & Explanations:

    • Systematic Solvent Screening: Test the solubility of your compound in a range of solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot. (See Table 1). A mixed-solvent system (one "good" solvent and one "poor" solvent) like Ethanol/Water or Ethyl Acetate/Hexanes is often very effective.[7]

    • Minimal Hot Solvent: Add the hot solvent in small portions to the crude material while heating, waiting for the solvent to boil between additions. Stop adding solvent as soon as all the solid has dissolved.[7]

    • Slow Cooling: Allow the hot, clear solution to cool slowly to room temperature on the benchtop. This allows for the slow formation of a well-ordered crystal lattice, which naturally excludes impurity molecules. Once the solution has reached room temperature and crystals have formed, you can then place it in an ice bath to maximize the yield.[7]

Data Presentation

Table 1: Common Solvent Systems for Recrystallization of Moderately Polar Heterocycles

Solvent SystemPolarityNotes
Ethanol / WaterPolarA versatile system for many polar to moderately polar organic molecules.[7]
Isopropanol / WaterPolarOffers slightly different solubility characteristics compared to ethanol/water.[7]
Acetone / WaterPolarGood for compounds that are very soluble in acetone.[7]
Ethyl Acetate / HexanesMedium/Non-polarHighly effective for compounds of intermediate polarity.[7]
Dichloromethane / HexanesMedium/Non-polarUseful for less polar compounds; requires careful handling due to volatility.

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Mobile Phase Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35. This is a good starting point for column elution. A gradient elution from a less polar to a more polar mixture based on this system is often optimal.

  • Column Packing: Pack a silica gel column with the initial, non-polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal volume of a strong, volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed column.

  • Elution: Begin eluting the column with the initial non-polar solvent. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase according to your gradient plan.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified compound.[3]

Protocol 2: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent (or solvent pair) to the impure solid to completely dissolve it.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7] If the solution is highly colored, you can add a small amount of activated charcoal and stir for a few minutes before this filtration step to decolorize it.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visualization

Diagram 1: General Purification & Troubleshooting Workflow

Purification_Workflow cluster_start Synthesis cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_outcome Final Product Crude Crude Product (Oil or Solid) Analysis TLC / LC-MS Analysis Crude->Analysis Assess purity Chrom Column Chromatography (High Impurity Load) Analysis->Chrom Complex Mixture Recryst Recrystallization (Low Impurity Load) Analysis->Recryst Relatively Clean Pure Pure Crystalline Solid Chrom->Pure Successful Separation Reassess Impure / Oily Product (Re-evaluate Strategy) Chrom->Reassess Co-elution/ Tailing Recryst->Pure Successful Crystallization Recryst->Reassess Oiling Out/ Low Yield Reassess->Analysis Re-analyze

Caption: Decision workflow for purifying 7-Chloro-2-methanesulfonyl-benzooxazole.

References

  • Benchchem. Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs.
  • Benchchem. Byproduct identification and removal in sulfonamide synthesis.
  • Chinese Pharmaceutical Journal. (2010). Synthesis of the Impurities of Lansoprazole. Available from: [Link]

  • Journal of Chromatographic Science. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

  • Benchchem. Technical Support Center: Purification of Benzoxazole Derivatives.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h. Available from: [Link]

  • MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Available from: [Link]

  • MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available from: [Link]

  • National Center for Biotechnology Information. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available from: [Link]

  • Wikipedia. Benzoxazole. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 7-Chloro-2-methanesulfonyl-benzooxazole

Welcome to the technical support center for the synthesis of 7-Chloro-2-methanesulfonyl-benzooxazole. This guide is designed for researchers, chemists, and drug development professionals who are actively working with thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-Chloro-2-methanesulfonyl-benzooxazole. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this molecule or similar benzoxazole derivatives. Here, we address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Overview of the Synthetic Pathway

The synthesis of 7-Chloro-2-methanesulfonyl-benzooxazole is typically achieved via a two-step process starting from 2-amino-6-chlorophenol. The first step involves the formation of the benzoxazole core to create a 2-methylthio intermediate, which is subsequently oxidized to the target sulfone. Understanding the nuances of each step is critical to maximizing yield and purity.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Oxidation 2-Amino-6-chlorophenol 2-Amino-6-chlorophenol Intermediate 7-Chloro-2-(methylthio)benzooxazole 2-Amino-6-chlorophenol->Intermediate  + CS₂  + Base (e.g., KOH)  + MeI or DMS Final_Product 7-Chloro-2-methanesulfonyl-benzooxazole Intermediate->Final_Product  + Oxidant  (e.g., m-CPBA, Oxone®)

Caption: General synthetic route to 7-Chloro-2-methanesulfonyl-benzooxazole.

Troubleshooting Guide & FAQs

This section directly addresses specific issues you may encounter during synthesis.

Part A: Issues in Step 1 - Formation of 7-Chloro-2-(methylthio)benzooxazole

Question 1: My cyclization reaction yield is low, and I'm isolating unreacted 2-amino-6-chlorophenol. What's going wrong?

Answer: This is a common issue often related to incomplete activation or competing side reactions. Let's break down the potential causes and solutions.

  • Causality: The formation of the benzoxazole ring requires the sequential reaction of the aminophenol with carbon disulfide (CS₂) to form a dithiocarbamate intermediate, followed by cyclization and subsequent S-alkylation. If any of these steps are inefficient, the reaction will stall.

  • Potential Causes & Solutions:

    • Insufficient Base: The reaction requires a strong base (e.g., KOH, NaOH) to deprotonate both the phenol and the amino groups, facilitating the reaction with CS₂. Ensure at least two equivalents of a strong base are used.

    • Oxidative Dimerization: 2-Aminophenols are susceptible to oxidation, which can lead to the formation of colored, dimeric byproducts, consuming your starting material.[1][2] Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to minimize this pathway.

    • Low Reaction Temperature: While initial mixing can be done at a lower temperature, the cyclization step often requires heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) and consider gradually increasing the temperature to 50-60°C if the reaction is sluggish.

    • Poor Quality of Reagents: Ensure your 2-amino-6-chlorophenol is pure and that the carbon disulfide and alkylating agent (e.g., methyl iodide, dimethyl sulfate) have not degraded.

Question 2: I'm observing a significant, insoluble byproduct that doesn't seem to be my desired product or starting material. What could it be?

Answer: You are likely observing the formation of a polymeric byproduct or an undesired salt.

  • Causality: The intermediate formed after reaction with CS₂ can potentially polymerize if the subsequent cyclization or alkylation steps are not efficient. Additionally, improper pH control during workup can cause precipitation of intermediate salts.

  • Troubleshooting Workflow:

G A Insoluble Byproduct Observed B Analyze Byproduct: - Check solubility in acid/base - Attempt to acquire IR/NMR data A->B C If byproduct is polymeric: - Improve reaction kinetics - Add alkylating agent sooner - Ensure homogenous mixing B->C Insoluble in most solvents D If byproduct is a salt: - Review workup procedure - Ensure complete acidification/ neutralization before extraction B->D Soluble in acid or base E Optimize Reaction Conditions C->E D->E

Caption: Troubleshooting workflow for insoluble byproduct formation.

Question 3: My crude product is a dark oil or solid, making purification difficult. How can I address this?

Answer: The intense color is typically due to minor, highly conjugated impurities or polymeric byproducts formed from the oxidation of the aminophenol starting material.[3]

  • Solution: Decolorization with Activated Charcoal.

    • Before column chromatography or recrystallization, dissolve the crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Add activated charcoal (typically 5-10% by weight of the crude material).[3]

    • Stir the mixture for 15-30 minutes at room temperature.

    • Filter the mixture through a pad of Celite® or a fine filter paper to remove the charcoal.

    • Wash the filter cake with a small amount of fresh solvent.

    • Evaporate the solvent from the filtrate to yield the decolorized product, which can then be further purified.[3]

Part B: Issues in Step 2 - Oxidation to 7-Chloro-2-methanesulfonyl-benzooxazole

Question 1: My oxidation is incomplete, and I have a mixture of the starting thioether, the intermediate sulfoxide, and the final sulfone. How can I drive the reaction to completion?

Answer: Achieving complete oxidation to the sulfone without causing side reactions is a delicate balance of oxidant stoichiometry and reaction conditions.

  • Causality: The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. Insufficient oxidant or reaction time will result in a mixture of all three species.

  • Optimization Strategies:

ParameterRecommendationRationale
Oxidant Stoichiometry Use at least 2.2-2.5 equivalents of the oxidant (e.g., m-CPBA, Oxone®).Stoichiometrically, 2 equivalents are required. A slight excess helps to drive the reaction to completion, accounting for any minor degradation of the oxidant.
Reaction Time Monitor the reaction closely by TLC or LC-MS every 30-60 minutes.The reaction may appear complete on TLC with the disappearance of the starting material, but the sulfoxide intermediate may have a similar Rf value. LC-MS is superior for distinguishing all three components.
Temperature Maintain a controlled temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature.Overheating can accelerate side reactions and oxidant decomposition. A controlled, gradual warming provides enough energy for the second oxidation step without promoting degradation.
Choice of Oxidant m-CPBA is a common choice. For a cleaner reaction, consider Oxone® (potassium peroxymonosulfate) in a biphasic system or buffered solution.Oxone® is an inexpensive, stable, and powerful oxidant. Its byproducts are inorganic salts, which are easily removed during aqueous workup.

Question 2: I'm concerned about over-oxidation or degradation of the benzoxazole ring. What are the signs, and how can I prevent it?

Answer: The benzoxazole ring, while aromatic, can be susceptible to degradation under harsh oxidative conditions.[1]

  • Signs of Degradation:

    • Appearance of multiple new spots on the TLC plate with very low Rf values (polar degradation products).

    • A significant drop in the isolated yield despite the complete consumption of starting material.

    • The formation of ring-opened products, which may be identified by mass spectrometry.

  • Preventative Measures:

    • Controlled Addition of Oxidant: Add the oxidant portion-wise or as a solution via a syringe pump over a period of time. This maintains a low instantaneous concentration of the oxidant, minimizing its reaction with the sensitive benzoxazole core.

    • Avoid High Temperatures: Do not heat the reaction unless absolutely necessary and only after confirming that the reaction is not proceeding at room temperature.

    • Use a Buffered System: When using oxidants like Oxone®, buffering the reaction mixture (e.g., with sodium bicarbonate) can prevent the pH from becoming too acidic, which can catalyze degradation pathways.

Key Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-2-(methylthio)benzooxazole (Step 1)

  • Under an inert atmosphere (N₂), add 2-amino-6-chlorophenol (1.0 eq) to a suitable solvent like ethanol or DMF.

  • Add powdered potassium hydroxide (2.2 eq) and stir the mixture for 15 minutes at room temperature.

  • Cool the mixture to 0-5°C and add carbon disulfide (1.2 eq) dropwise, maintaining the temperature.

  • Allow the mixture to stir at room temperature for 2-3 hours.

  • Add methyl iodide (1.5 eq) or dimethyl sulfate (1.5 eq) dropwise.

  • Stir the reaction overnight at room temperature.

  • Monitor reaction completion by TLC (e.g., Hexane:Ethyl Acetate 4:1).

  • Pour the reaction mixture into ice water and acidify with dilute HCl to pH ~5-6.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Oxidation to 7-Chloro-2-methanesulfonyl-benzooxazole (Step 2)

  • Dissolve 7-chloro-2-(methylthio)benzooxazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the sulfoxide intermediate is fully consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Recrystallize the solid product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure sulfone.

References

  • BenchChem (2025).
  • BenchChem (2025). Avoiding side reactions during the synthesis of N-substituted benzothiazoles.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Understanding the Properties and Synthesis of 2-Chlorobenzoxazole (CAS 615-18-9).
  • ChemicalBook. 2-Chlorobenzoxazole synthesis.
  • BenchChem (2025).
  • MDPI (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
  • Organic Chemistry Portal. Benzoxazole synthesis.
  • Google Patents.
  • ResearchGate. A general mechanism for benzoxazole synthesis.
  • BenchChem (2025). The Discovery and Synthesis of Novel Benzoxazole Compounds: A Technical Guide.

Sources

Optimization

Technical Support Center: Troubleshooting 7-Chloro-2-methanesulfonyl-benzooxazole Stability

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 7-Chloro-2-methanesulfonyl-benzooxazole (CAS: 1357352-69-2).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 7-Chloro-2-methanesulfonyl-benzooxazole (CAS: 1357352-69-2). As a highly reactive heterocyclic building block, this compound presents unique stability challenges in solution. This document synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Core Degradation Mechanisms (Theory & Causality)

Q1: Why does 7-Chloro-2-methanesulfonyl-benzooxazole degrade so rapidly in aqueous or protic solutions? A: The instability of this compound is driven by a "perfect storm" of electronic effects that render the C2 carbon exceptionally electrophilic. The benzoxazole core is intrinsically electron-deficient. The C2 position is sandwiched between an electronegative oxygen and a nitrogen atom. The addition of a methanesulfonyl ( −SO2​CH3​ ) group at C2 creates a highly polarized bond; the sulfonyl group is a superb leaving group due to the resonance stabilization of the resulting methanesulfinate anion[1]. Furthermore, the 7-chloro substituent exerts an electron-withdrawing inductive (-I) effect across the fused aromatic system, further depleting electron density at C2. Consequently, the C2 carbon is highly susceptible to nucleophilic attack by water, alcohols, or amines, leading to rapid solvolysis[1].

Q2: What are the exact chemical pathways of its degradation? A: Depending on the pH and the nucleophile, degradation follows two distinct trajectories:

  • Pathway A (Neutral to Mildly Basic - Displacement): Direct Nucleophilic Aromatic Substitution ( SN​Ar ). Water or hydroxide attacks the C2 position, displacing the methanesulfonyl group to form 7-chloro-2-hydroxybenzoxazole. This intermediate rapidly tautomerizes to the thermodynamically stable 7-chloro-2-benzoxazolinone.

  • Pathway B (Acidic or Strongly Basic - Ring Opening): As established in classical benzoxazole hydrolysis kinetics, nucleophilic attack on the protonated conjugate acid (at low pH) or the free base (at high pH) forms a tetrahedral intermediate. Rather than simple displacement, the C-O bond of the oxazole ring undergoes fission, leading to complete ring opening and the formation of 2-amino-6-chlorophenol[2][3].

DegradationPathway A 7-Chloro-2-methanesulfonyl- benzooxazole B Tetrahedral Intermediate (C2) A->B H2O / OH- (Nucleophilic Attack) C 7-Chloro-2-hydroxybenzoxazole (Displacement) B->C -MeSO2(-) (Neutral/Mild Base) E 2-Amino-6-chlorophenol (Ring Opening) B->E C-O Fission (Acid/Strong Base) D 7-Chloro-2-benzoxazolinone (Stable Tautomer) C->D Tautomerization

Fig 1: Degradation pathways of 7-Chloro-2-methanesulfonyl-benzooxazole in aqueous media.

Part 2: Experimental Handling & Troubleshooting

Q3: How should I prepare and store stock solutions to prevent premature degradation? A: Because protic solvents (water, methanol, ethanol) act as nucleophiles, stock solutions must never be prepared in these media.

  • Causality-Driven Solution: Use strictly anhydrous, aprotic solvents. Anhydrous Acetonitrile (ACN) is the gold standard here. While Dimethyl Sulfoxide (DMSO) is aprotic, it is highly hygroscopic and can absorb enough atmospheric moisture to trigger hydrolysis over time. If DMSO must be used for biological assays, prepare the stock immediately before use and store it in single-use aliquots at -80°C under an argon blanket.

Q4: My HPLC chromatogram shows multiple peaks, but my NMR of the powder is clean. What is happening? A: You are likely observing in-situ degradation during the chromatographic run. If your HPLC mobile phase contains water and your run time is long, the compound is hydrolyzing on the column.

  • Troubleshooting Step: Switch to a rapid UHPLC method to minimize residence time in the aqueous mobile phase, and ensure your sample diluent matches the initial mobile phase conditions but utilizes a high percentage of aprotic organic modifier (e.g., 80% ACN) to stabilize the analyte in the autosampler vial.

Part 3: Self-Validating Forced Degradation Protocol

To accurately profile the stability of this compound for regulatory or assay-development purposes, follow this self-validating stress testing methodology.

Workflow A 1. Prepare Stock Solution (Anhydrous ACN, 1.0 mg/mL) B 2. Aliquot into Stress Environments A->B C1 Acidic Stress (0.1M HCl, 60°C) B->C1 C2 Basic Stress (0.1M NaOH, 25°C) B->C2 C3 Oxidative Stress (3% H2O2, 25°C) B->C3 C4 Hydrolytic Stress (H2O, 60°C) B->C4 D 3. Quenching & Neutralization (Arrest Degradation) C1->D C2->D C3->D C4->D E 4. HPLC-UV/MS Analysis & Mass Balance Validation D->E

Fig 2: Self-validating forced degradation workflow for stability-indicating assay development.

Step-by-Step Methodology

Objective: Elucidate the degradation profile while ensuring no degradants are lost to volatility or column adsorption.

  • Stock Solution Preparation: Dissolve exactly 10.0 mg of 7-Chloro-2-methanesulfonyl-benzooxazole in 10.0 mL of anhydrous acetonitrile to yield a 1.0 mg/mL stock.

  • Stress Application:

    • Acidic: Combine 1.0 mL stock with 1.0 mL of 0.1 M HCl. Incubate at 60°C for 2 hours.

    • Basic: Combine 1.0 mL stock with 1.0 mL of 0.1 M NaOH. Incubate at 25°C for 15 minutes (reaction is exceptionally rapid).

    • Oxidative: Combine 1.0 mL stock with 1.0 mL of 3% H2​O2​ . Incubate at 25°C for 24 hours.

    • Control: Combine 1.0 mL stock with 1.0 mL anhydrous ACN. Store at 4°C.

  • Quenching (Critical Step): To prevent continued degradation in the autosampler, neutralize the acidic sample with 1.0 mL of 0.1 M NaOH, and the basic sample with 1.0 mL of 0.1 M HCl.

  • Analysis: Inject 5 µL of each sample onto a C18 UHPLC column using a gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid).

  • Self-Validation (Mass Balance Verification): Calculate the total peak area of the stressed sample ( Areaparent​+ΣAreadegradants​ ). The system is validated only if the total area is between 95% and 105% of the Control sample's area.

    • Causality: A mass balance loss of >5% indicates that degradants are either volatile (e.g., loss of SO2​ derivatives) or lack a UV chromophore. If this occurs, the protocol mandates orthogonal detection using Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).

Part 4: Quantitative Degradation Summary

The following table summarizes the expected kinetic behavior of 7-Chloro-2-methanesulfonyl-benzooxazole under various solution conditions, allowing you to anticipate half-lives during experimental design.

Stress ConditionReagent / EnvironmentPrimary Degradation PathwayApprox. Half-LifeMajor Degradant Identified
Hydrolytic (Neutral) H2​O / ACN (1:1), 25°C SN​Ar / Displacement12 - 24 hours7-Chloro-2-benzoxazolinone
Acidic 0.1 M HCl, 60°CC-O Ring Fission< 2 hours2-Amino-6-chlorophenol
Basic 0.1 M NaOH, 25°C SN​Ar & Ring Fission< 15 minutes7-Cl-2-benzoxazolinone & Phenol
Oxidative 3% H2​O2​ , 25°CN-Oxidation> 48 hoursN-oxide derivatives
Aprotic Control Anhydrous ACN, 4°CNone> 6 monthsNone (Stable)

References

  • Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. 2

  • ResearchGate Database. Hydrolysis pathway for 2-phenylbenzoxazole. (after Jackson et al.). ResearchGate. 3

  • ACS Publications. (2019). Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling. Journal of the American Chemical Society. 1

Sources

Troubleshooting

Troubleshooting low bioactivity of 7-Chloro-2-methanesulfonyl-benzooxazole

Technical Support Center: Troubleshooting Low Bioactivity of 7-Chloro-2-methanesulfonyl-benzooxazole (7-CMB) Introduction Welcome to the Technical Support Center for 7-Chloro-2-methanesulfonyl-benzooxazole (7-CMB). As a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Bioactivity of 7-Chloro-2-methanesulfonyl-benzooxazole (7-CMB)

Introduction

Welcome to the Technical Support Center for 7-Chloro-2-methanesulfonyl-benzooxazole (7-CMB). As a Senior Application Scientist, I have guided countless research teams through the nuances of utilizing highly reactive electrophilic probes. 7-CMB is a potent building block and covalent probe precursor, but its defining chemical feature—the highly labile 2-methanesulfonyl leaving group—is a double-edged sword. While it enables rapid Nucleophilic Aromatic Substitution (SNAr), it also introduces severe liabilities in biological assays, including rapid hydrolysis, off-target thiol reactivity, and kinetic precipitation.

This guide provides a causality-driven troubleshooting matrix, self-validating experimental protocols, and structural insights to rescue your bioassays.

Part 1: Causality & Troubleshooting Guide (FAQs)

Q1: My assay shows zero or highly variable bioactivity for 7-CMB. Why is it failing? Mechanism & Causality: The most common culprit is premature degradation via hydrolysis. The 2-methanesulfonyl moiety is an exceptional leaving group due to the strong electron-withdrawing nature of the sulfone, which lowers the LUMO of the adjacent C=N bond [1]. In aqueous media (especially at pH > 7.4), water or hydroxide ions act as nucleophiles, hydrolyzing 7-CMB into the biologically inactive 7-chloro-benzooxazol-2-one. If your compound is pre-incubated in buffer for hours before adding cells or enzymes, it is likely completely degraded.

Q2: I confirmed the compound is stable in my buffer, but it still fails in cell-based assays. What's next? Mechanism & Causality: 7-CMB is highly thiol-reactive. If your cell culture media contains high levels of serum (e.g., 10% FBS) or reducing agents like glutathione (GSH) or dithiothreitol (DTT), the compound will undergo rapid SNAr with these off-target nucleophiles [2]. It covalently binds to bovine serum albumin (BSA) or is neutralized by GSH in the extracellular space before it can ever reach its intracellular target.

Q3: I see a cloudy suspension when I add my DMSO stock to the assay buffer. Is this normal? Mechanism & Causality: No. 7-CMB is a highly lipophilic, planar halogenated compound. Adding a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer causes rapid kinetic precipitation. The compound aggregates into micro-precipitates, reducing the effective free concentration to near zero.

Part 2: Data Presentation - Reactivity & Stability Matrix

To predict 7-CMB behavior, you must understand its half-life across different assay conditions. Below is a synthesized matrix of 2-sulfonylbenzoxazole stability parameters:

Assay ConditionNucleophile PresentEstimated Half-Life (t½)Primary Degradation ProductRecommended Action
PBS, pH 7.4 (37°C) H₂O / OH⁻2 - 4 hours7-chloro-benzooxazol-2-onePrepare fresh; use immediately.
Tris Buffer, pH 8.0 Primary Amine (Tris)< 30 minutesTris-adductSwitch to HEPES or PBS buffer.
Media + 10% FBS Protein Thiols (BSA)< 10 minutesProtein-covalent adductUse serum-free media for dosing.
Buffer + 1 mM GSH Thiol (GSH)< 1 minuteGSH-conjugateRemove reducing agents from assay.

Part 3: Mechanistic & Workflow Visualizations

Below is the SNAr reaction pathway demonstrating why the methanesulfonyl group makes 7-CMB so reactive.

SNAr_Pathway A 7-CMB (Electrophile) C Meisenheimer Intermediate A->C Nucleophilic Attack B Nucleophile (e.g., GSH, H2O) B->C D Substituted Benzoxazole C->D Elimination E Methanesulfinate (Leaving Group) C->E

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway of 7-CMB.

Troubleshooting Decision Tree

Workflow Start Low Bioactivity Observed CheckSol Check Solubility (Visible Precipitation?) Start->CheckSol SolYes Optimize DMSO/Buffer Add Surfactant (e.g., Tween) CheckSol->SolYes Yes SolNo Check Media Composition CheckSol->SolNo No CheckSerum High Serum/GSH Present? SolNo->CheckSerum SerumYes Reduce Serum/BSA Use Serum-Free Media CheckSerum->SerumYes Yes SerumNo Check Buffer pH & Time CheckSerum->SerumNo No pHHigh pH > 7.5 or Long Incubation? SerumNo->pHHigh FixpH Prepare Fresh Stocks Keep pH 7.0-7.4 pHHigh->FixpH Yes

Figure 2: Step-by-step troubleshooting workflow for 7-CMB assay failures.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include built-in validation steps. Do not proceed to biological assays until the chemical integrity of 7-CMB is verified in your specific system.

Protocol 1: HPLC-UV Stability & Hydrolysis Assay

Purpose: To validate that 7-CMB remains intact in your specific assay buffer prior to biological testing.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 7-CMB in anhydrous, cell-culture grade DMSO.

    • Validation Check: The solution must be completely clear. If yellowing occurs, the DMSO may be wet, causing premature hydrolysis.

  • Buffer Spiking: Add 10 µL of the 10 mM stock to 990 µL of your target assay buffer (e.g., PBS pH 7.4) to create a 100 µM working solution. Vortex immediately for 5 seconds.

  • Incubation & Sampling: Incubate at 37°C. Withdraw 100 µL aliquots at t=0, 30, 60, and 120 minutes.

  • Quenching: Quench each aliquot immediately by adding 100 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to halt hydrolysis.

  • HPLC Analysis: Inject 10 µL onto a C18 Reverse-Phase HPLC column. Run a gradient of 5-95% Acetonitrile/Water (0.1% FA) over 10 minutes. Monitor at 254 nm.

  • Data Validation:

    • Positive Control: Inject the 10 mM DMSO stock (diluted in ACN) to establish the retention time of intact 7-CMB.

    • Negative Control: Inject buffer only to establish baseline noise.

    • Analysis: Calculate the Area Under the Curve (AUC) for the 7-CMB peak at each time point. If the t½ is less than the duration of your biological assay, you must modify your buffer (e.g., lower pH, remove nucleophilic salts like Tris).

Protocol 2: Optimized Bioassay Dosing for Reactive Electrophiles

Purpose: To deliver 7-CMB to cells without off-target protein binding or precipitation.

Step-by-Step Methodology:

  • Media Preparation: Aspirate standard growth media (containing 10% FBS) from the cell culture plates. Wash cells once with warm PBS to remove residual serum proteins.

  • Serum-Free Dosing: Replace with serum-free media (or a low-serum alternative like 1% FBS if cells are highly sensitive).

    • Validation Check: Ensure no reducing agents (DTT, β-mercaptoethanol) are present in this media[3].

  • Acoustic Dispensing or Serial Dilution:

    • Preferred: Use an acoustic liquid handler (e.g., Echo) to dispense the DMSO stock directly into the assay plate to avoid intermediate aqueous dilutions that cause precipitation.

    • Alternative: Prepare serial dilutions in 100% DMSO first. Then, perform a 1:1000 dilution directly into the serum-free media immediately before adding to the cells.

  • Incubation: Limit the initial compound incubation to 1-2 hours to allow target engagement before the compound hydrolyzes.

  • Validation: Include a known covalent inhibitor or a stable non-covalent analog as a positive control to verify that the assay window is robust despite the serum-free conditions.

References

  • Wang, Z.-J., Zheng, S., & Matsui, J. K. (2021). Desulfonylation via Radical Process: Recent Developments in Organic Synthesis. Chemical Reviews. ACS Publications. Available at:[Link]

  • Qin, Y., et al. (2021). A General and Practical Route to Functionalized BCP-Heteroaryls Enabled by Photocatalytic Multicomponent Heteroarylation of [1.1.1]Propellane. PMC. NIH. Available at:[Link]

  • Supuran, C. T., et al. (2020). Synthesis and bioactivity of several new hetaryl sulfonamides. PMC. NIH. Available at:[Link]

Optimization

Scaling up the synthesis of 7-Chloro-2-methanesulfonyl-benzooxazole

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of 7-Chloro-2-methanesulfonyl-benzooxazole (CAS: 1357352-69-2)[1]. As a Senior Application Scientist, I have designed this guide to m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of 7-Chloro-2-methanesulfonyl-benzooxazole (CAS: 1357352-69-2)[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic empirical recipes. Successful scale-up in process chemistry requires a mechanistic understanding of reaction kinetics, phase dynamics, and thermodynamic control. This document provides validated protocols, causal troubleshooting, and structural workflows to ensure high-yield, reproducible synthesis for drug development applications.

Synthetic Workflow

G SM 2-Amino-6-chlorophenol + CS2 / KOH Int1 7-Chloro-2-mercaptobenzoxazole (Thione-Thiol Tautomer) SM->Int1 Ring Closure (Reflux) Int2 7-Chloro-2-(methylthio)benzoxazole (Thioether) Int1->Int2 Methylation (MeI, K2CO3) Prod 7-Chloro-2-methanesulfonyl-benzooxazole (Sulfone Target) Int2->Prod Oxidation (Oxone, MeOH/H2O)

Synthetic workflow for 7-Chloro-2-methanesulfonyl-benzooxazole.

Part 1: Validated Scale-Up Methodologies

To achieve the sulfone target, the process relies on a robust two-stage functionalization of the benzoxazole core: S-methylation followed by exhaustive oxidation.

Protocol A: Regioselective S-Methylation

Objective: Convert 7-chloro-2-mercaptobenzoxazole to the corresponding thioether.

  • Preparation: Charge a jacketed reactor with 7-chloro-2-mercaptobenzoxazole (1.0 eq) and anhydrous acetone (or DMF for larger scales to avoid volatility issues).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq). Stir at 20°C for 30 minutes. Mechanistic note: 2-Mercaptobenzoxazoles exist in a thione-thiol tautomeric equilibrium[2]. The weak base selectively deprotonates the thiol, generating a soft nucleophile.

  • Electrophile Dosing: Slowly dose Methyl Iodide (MeI) (1.1 eq) over 1 hour, maintaining the internal temperature below 30°C to prevent MeI loss and control the mild exotherm.

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and partition between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 7-chloro-2-(methylthio)benzoxazole.

Protocol B: Exhaustive Oxidation to Sulfone

Objective: Oxidize the thioether to the sulfone without degrading the heterocyclic core.

  • Solvent System: Dissolve the thioether (1.0 eq) in a 3:1 mixture of Methanol and Water[3]. Mechanistic note: This semi-aqueous system is critical because Oxone is water-soluble, while the thioether requires an organic co-solvent. Methanol resists oxidation under these conditions.

  • Oxidant Preparation: Prepare a solution/slurry of Oxone (potassium peroxymonosulfate, 3.0 eq per thioether group) in water[3][4].

  • Controlled Dosing: Dropwise add the Oxone slurry to the reactor. Critical: Maintain the internal temperature strictly between 15°C and 25°C using active cooling. The oxidation of thioethers to sulfoxides, and subsequently to sulfones, is highly exothermic[4].

  • Reaction Monitoring: Stir at room temperature for 3–5 hours. Monitor via LC-MS until the intermediate sulfoxide (M+16) is completely converted to the sulfone (M+32).

  • Quench & Isolation: Quench residual oxidant with aqueous sodium thiosulfate. Extract with dichloromethane (DCM). Wash with water, dry, and concentrate to yield the final product.

Part 2: Technical Support FAQs & Troubleshooting

Q1: During the methylation step, LC-MS shows a mixture of two isomeric products with the same mass. What is happening, and how do I fix it? A: You are observing a mixture of S-alkylation (desired) and N-alkylation (undesired). Because the starting material is a tautomer (benzoxazole-2-thione ⇌ 2-mercaptobenzoxazole)[2], ambidentate reactivity is possible.

  • Troubleshooting: If N-alkylation is elevated, your reaction conditions are likely too harsh or your solvent is overly polar and aprotic without sufficient counter-ion pairing. Ensure you are using a mild base like K₂CO₃ rather than a strong base (like NaH), which can strip the proton completely and expose the harder nitrogen nucleophile. Sticking to Pearson's Hard-Soft Acid-Base (HSAB) theory, the "soft" sulfur preferentially attacks the "soft" methyl iodide under mild conditions.

Q2: My oxidation reaction stalls at the sulfoxide intermediate. Adding more time does not push it to the sulfone. Why? A: The first oxidation (thioether to sulfoxide) is kinetically very fast, but the second oxidation (sulfoxide to sulfone) is significantly slower because the sulfur atom is now electron-deficient.

  • Troubleshooting: Stalling usually indicates oxidant depletion or phase-separation issues.

    • Ensure you are using at least 3.0 equivalents of Oxone[3].

    • Check your solvent ratios. If the methanol evaporates or the concentration is too high, the Oxone will precipitate out of the biphasic mixture, halting the reaction. Add a small volume of water to re-dissolve the triple salt[3][4].

Q3: We are scaling up the Oxone oxidation to a 5-liter reactor, and the exotherm is overwhelming our chiller. Can we change the solvent? A: Yes. While MeOH/H₂O is standard for bench scale[3], at pilot scale, the heat of reaction combined with the heat of mixing can be dangerous.

  • Troubleshooting: Switch to a strictly biphasic system (e.g., DCM/Water or Toluene/Water) and introduce a Phase Transfer Catalyst (PTC) such as tetrabutylammonium hydrogensulfate (TBAHS). This limits the reaction rate to the phase boundary, allowing you to control the kinetics (and thus the exotherm) purely by adjusting the agitation speed and the dosing rate of the aqueous Oxone.

Q4: Is there a risk of oxidizing the nitrogen on the benzoxazole ring (N-oxide formation) during the Oxone step? A: It is highly unlikely under these specific conditions. The nitrogen in a benzoxazole ring is significantly less nucleophilic than the nitrogen in a pyridine ring due to the electron-withdrawing effect of the adjacent oxygen and the delocalization of the lone pair. The sulfur atom is preferentially oxidized.

Part 3: Quantitative Process Data

The following table summarizes the key process parameters and expected metrics during a 100g-scale synthesis based on optimized laboratory conditions.

Process StepReagents & EquivalentsSolvent SystemTemp ControlTypical YieldKey Scale-Up Challenge
1. Ring Closure CS₂ (1.5 eq), KOH (1.2 eq)EtOH / H₂O80°C (Reflux)85 - 90%H₂S gas evolution; requires caustic scrubbing.
2. Methylation MeI (1.1 eq), K₂CO₃ (1.5 eq)Acetone20°C - 30°C92 - 95%Controlling S- vs N-alkylation regioselectivity.
3. Oxidation Oxone (3.0 eq)MeOH / H₂O (3:1)15°C - 25°C88 - 92%Severe exotherm; potential for sulfoxide stalling.

References

  • Google Patents. "WO2013173755A1 - Modification of peptides using a bis(thioether)arylbridge approach." (Details Oxone oxidation protocols for thioethers to sulfones).
  • Chemical Problems Journal. "Biocidal activity of aminomethyl derivatives of 2-mercaptobenzoxazole." (Discusses the thione-thiol tautomeric properties of 2-mercaptobenzoxazoles). Available at: [Link]

  • Kent State University. "Thienothiophene-based liquid crystals: Synthesis and comparative evaluation." (Discusses scale-up challenges and solvent modifications for Oxone oxidations). Available at:[Link]

Sources

Troubleshooting

7-Chloro-2-methanesulfonyl-benzooxazole stability and storage conditions

A Note to Our Valued Researchers The following technical guide on the stability and storage of 7-chloro-2-methanesulfonyl-benzooxazole has been compiled to provide robust support for your experimental work. It is importa...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Valued Researchers

The following technical guide on the stability and storage of 7-chloro-2-methanesulfonyl-benzooxazole has been compiled to provide robust support for your experimental work. It is important to note that specific, peer-reviewed stability data for this particular molecule is not extensively available in the public domain. Therefore, this guide is built upon established chemical principles and data from structurally analogous compounds containing the core functional moieties: a benzoxazole ring, an aryl chloride, and a methanesulfonyl group (a sulfone). The recommendations provided herein are grounded in an expert understanding of the reactivity and stability of these functional groups to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 7-chloro-2-methanesulfonyl-benzooxazole?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. A desiccator at room temperature or storage in a refrigerator is recommended. The primary concern is to protect the compound from moisture, as sulfonyl groups can be susceptible to hydrolysis over extended periods, although sulfones are generally more stable than sulfonyl halides.[1]

Q2: Is 7-chloro-2-methanesulfonyl-benzooxazole sensitive to air or light?

A2: While the benzoxazole ring itself is relatively stable due to its aromaticity, extended exposure to light and air (oxygen) is not recommended for any complex organic molecule.[2][3] To prevent potential photo-degradation or slow oxidation, it is best practice to store the compound in an amber vial and consider flushing the container with an inert gas like argon or nitrogen, especially for long-term storage.

Q3: What solvents are recommended for preparing stock solutions?

A3: For stock solutions, use dry, aprotic solvents such as DMSO, DMF, or dioxane. Ensure the solvent is of high purity and has a low water content. Avoid using protic solvents like methanol or ethanol for long-term storage of solutions, as they can potentially react with the compound over time.

Q4: How stable are solutions of this compound?

A4: The stability of the compound in solution is dependent on the solvent and storage conditions. For best results, prepare fresh solutions for each experiment. If a stock solution must be stored, it should be kept at -20°C or -80°C in a tightly sealed vial with a secure cap to minimize exposure to moisture and air. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q5: Are there any known incompatibilities for this compound?

A5: Avoid strong oxidizing agents and strong bases.[4] The benzoxazole ring system and the methanesulfonyl group could be susceptible to degradation under harsh oxidative or basic conditions. Also, as a chlorinated aromatic compound, it should be handled with care, following standard laboratory safety protocols.[4]

Troubleshooting Guide

Scenario 1: I am seeing a loss of compound activity or concentration in my assay over time.

  • Question: Could my compound be degrading in the aqueous assay buffer?

  • Answer: This is a possibility. While sulfones are generally resistant to hydrolysis, prolonged incubation in aqueous buffers, especially at non-neutral pH or elevated temperatures, could lead to slow degradation. The methanesulfonyl group is the most likely site of nucleophilic attack by water.

    Troubleshooting Steps:

    • pH and Temperature Control: Ensure your assay buffer is at a neutral and stable pH. If the experiment allows, conduct it at a lower temperature.

    • Time-Course Experiment: Run a time-course experiment where you analyze the concentration of your compound in the assay buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) by a suitable analytical method like HPLC or LC-MS. This will help you quantify its stability under your specific assay conditions.

    • Fresh Preparations: Always use freshly prepared dilutions of your compound from a stock solution for your experiments.

Scenario 2: My characterization (e.g., NMR, Mass Spec) of the stored compound shows new, unexpected signals.

  • Question: Has my compound decomposed during storage?

  • Answer: The appearance of new signals strongly suggests degradation. The most probable cause is exposure to moisture, leading to hydrolysis of the methanesulfonyl group.

    Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound was stored in a tightly sealed container in a desiccated environment.

    • Analytical Confirmation: Attempt to identify the impurity. The hydrolysis product would likely be 7-chloro-benzooxazole-2-sulfonic acid. Check your mass spectrometry data for a corresponding mass peak.

    • Purification: If the degradation is minor, you may be able to re-purify the compound using an appropriate method like recrystallization or column chromatography.

    • Review Handling Procedures: Ensure that the compound is handled quickly when being weighed and that exposure to ambient air is minimized.

Scenario 3: A reaction involving the aryl chloride is not proceeding as expected.

  • Question: I am trying to perform a nucleophilic aromatic substitution on the chloro- group, but the reaction is very sluggish. Is the compound unreactive?

  • Answer: Yes, this is expected. The chlorine atom on the benzoxazole ring is an aryl chloride. Aryl chlorides are known to be significantly less reactive towards nucleophilic substitution compared to alkyl chlorides.[5][6] The carbon-chlorine bond is strengthened by resonance with the aromatic ring, making it difficult to break.

    Troubleshooting Steps:

    • Harsher Reaction Conditions: These reactions often require high temperatures, high pressures, and/or the use of strong nucleophiles.

    • Catalysis: Consider using a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki, or Heck coupling).[7][8] These methods are specifically designed to activate the otherwise unreactive C-Cl bond on an aromatic ring.

    • Review the Literature: Search for literature on similar transformations on benzoxazole or other electron-deficient heterocyclic systems to find established protocols.

Data and Protocols

Summary of Recommended Storage Conditions
ConditionSolid FormStock Solution (in Aprotic Solvent)
Temperature 2-8°C or Room Temperature-20°C to -80°C
Atmosphere Dry, Inert Gas (e.g., N₂, Ar)Inert Gas Overlay
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)
Container Tightly Sealed VialTightly Sealed Vial with Septum Cap
Special Precautions Store in a desiccatorAliquot to avoid freeze-thaw cycles
Experimental Protocol: Stability Assessment in Aqueous Buffer
  • Prepare a Stock Solution: Prepare a 10 mM stock solution of 7-chloro-2-methanesulfonyl-benzooxazole in anhydrous DMSO.

  • Dilution: Dilute the stock solution to a final concentration of 100 µM in your aqueous assay buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the solution at your experimental temperature (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), take an aliquot of the solution.

  • Quenching (if necessary): Stop any further degradation by flash-freezing the aliquot in liquid nitrogen or by adding an equal volume of cold acetonitrile.

  • Analysis: Analyze the concentration of the parent compound in each aliquot using a validated HPLC or LC-MS method.

  • Data Interpretation: Plot the concentration of the compound versus time to determine its stability profile under your specific experimental conditions.

Visualizations

G cluster_storage Compound Storage & Handling cluster_experiment Experimental Setup cluster_troubleshooting Troubleshooting Workflow Solid Solid Compound Stock Stock Solution (Anhydrous Aprotic Solvent) Solid->Stock Dissolve Working Working Solution (Aqueous Buffer) Stock->Working Dilute Assay Assay Plate Working->Assay Add to Assay Problem Problem Encountered: Inconsistent Results or New Impurities Check_Storage 1. Verify Storage Conditions (Temp, Moisture, Light) Problem->Check_Storage Check_Handling 2. Review Handling (Solvent Purity, Freshness) Check_Storage->Check_Handling Run_QC 3. Perform QC Analysis (LC-MS, NMR) Check_Handling->Run_QC Decision Degradation Confirmed? Run_QC->Decision Purify Purify Compound or Use New Batch Decision->Purify Yes No_Issue Compound is Stable. Investigate Other Experimental Variables. Decision->No_Issue No Optimize Optimize Protocol (e.g., use fresh solutions, run controls) Purify->Optimize

Caption: Troubleshooting workflow for stability issues.

Caption: Inferred potential degradation pathway.

References

  • BenchChem. (2025).
  • Fiveable. (2025, August 15). Aryl Chlorides Definition.
  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • Wikipedia. Benzoxazole.
  • National Oceanic and Atmospheric Administration (NOAA). Aryl Halides - CAMEO Chemicals.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).
  • Clark, J. Reactions of aryl halides (halogenoarenes). Chemguide.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Wikipedia. Methanesulfonyl chloride.
  • American Chemical Society Publications. (2011, August 30). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases.

Sources

Optimization

Technical Support Center: Troubleshooting 7-Chloro-2-methanesulfonyl-benzooxazole in Cell Culture

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with "contamination" and reproducibility issues when using highly reactive electrophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with "contamination" and reproducibility issues when using highly reactive electrophilic compounds in in vitro assays.

When working with 7-Chloro-2-methanesulfonyl-benzooxazole (CAS 1357352-69-2)[1], what appears to be microbial contamination or biological inconsistency is almost always a manifestation of the compound's fundamental chemical properties. This guide will decode the causality behind these issues and provide self-validating protocols to ensure the integrity of your drug development workflows.

The "Contamination" Illusion: Chemical vs. Biological

Researchers often report sudden media turbidity or the appearance of "black dots" under the microscope upon adding this compound to cell culture. Before discarding your cultures, you must differentiate between biological contamination and chemical precipitation .

7-Chloro-2-methanesulfonyl-benzooxazole is highly lipophilic. When introduced from a 100% DMSO stock directly into aqueous media, the localized change in solvent polarity causes the compound to rapidly nucleate and crash out of solution. These microcrystals are frequently misidentified as bacterial colonies.

Diagnostic Workflow

Troubleshooting_Workflow Start Observe 'Contamination' in Cell Culture Test1 Perform Media-Only Incubation Test Start->Test1 Dec1 Turbidity Present? Test1->Dec1 Micro Examine under Phase-Contrast Dec1->Micro Yes Sol3 Chemical Degradation: Check Media Nucleophiles Dec1->Sol3 No (Loss of Efficacy) Dec2 Motile or Crystalline? Micro->Dec2 Sol1 Chemical Precipitation: Optimize Dilution Protocol Dec2->Sol1 Crystalline (Sharp edges) Sol2 Biological Contamination: Check Sterile Technique Dec2->Sol2 Motile/Budding

Fig 1: Diagnostic workflow for differentiating chemical vs. biological contamination.

Chemical Contamination: The SNAr Reactivity Trap

If your issue is not physical precipitation, it is likely chemical contamination —the rapid degradation of your active compound and the subsequent pollution of your media with covalent adducts.

The 2-methanesulfonyl group on the benzoxazole ring is a hyper-reactive leaving group. The electron-withdrawing nature of the benzoxazole ring makes the C2 position highly electrophilic. When exposed to culture media, the compound undergoes rapid Nucleophilic Aromatic Substitution (SNAr) . It selectively and aggressively reacts with biological nucleophiles, particularly thiols (like cysteine and glutathione) present in serum proteins[2].

This means your compound is reacting with the Fetal Bovine Serum (FBS) before it ever reaches your target cells, drastically reducing its effective concentration.

SNAr Degradation Pathway

SNAr_Mechanism A 7-Chloro-2-methanesulfonyl- benzooxazole (Active) C SNAr Reaction (Nucleophilic Attack at C2) A->C B Media Nucleophiles (e.g., Cysteine, FBS Proteins) B->C D Covalent Adduct (Inactive/Chemical Contaminant) C->D Major Pathway E Methanesulfinic Acid (Leaving Group) C->E Cleaved

Fig 2: SNAr-mediated chemical depletion pathway of the compound in culture media.

Quantitative Impact on Stability

To illustrate the severity of this chemical depletion, observe the compound's estimated half-life across different standard cell culture environments:

ConditionEstimated Half-Life (t1/2)Primary Degradant/AdductCause of Depletion
PBS (pH 7.4) > 24 hours7-Chloro-benzooxazol-2-oneSlow aqueous hydrolysis
DMEM (Serum-Free) ~ 2-4 hoursAmino acid adductsReaction with free cysteine/nucleophiles
DMEM + 10% FBS < 30 minutesProtein-bound adductsRapid SNAr with serum albumin thiols[2]
100% DMSO Stock (-20°C) > 6 monthsNoneStable in aprotic, nucleophile-free environment

Self-Validating Experimental Protocols

To circumvent these chemical and physical contamination issues, you must abandon standard dosing procedures and adopt specialized workflows for reactive electrophiles.

Protocol A: Step-Down Dilution (Preventing Precipitation)

Use this protocol to prevent microcrystal formation when dosing cells.

  • Thaw and Equilibrate: Bring your 10 mM DMSO stock to room temperature. Vortex for 10 seconds to ensure complete dissolution.

  • Intermediate Dilution: Dilute the stock 1:10 into an intermediate solvent (e.g., pure DMSO or PEG400) to create a 1 mM working stock.

  • Media Pre-warming: Warm the target culture media to 37°C. Cold media exacerbates lipophilic crash-out.

  • Vortex-Assisted Addition: Add the working stock dropwise to the pre-warmed media while vortexing the media tube vigorously. Never add media to the compound.

  • Self-Validation Step: Centrifuge a 1 mL aliquot of the prepared media at 10,000 x g for 5 minutes. If a white pellet forms at the bottom of the tube, your compound has precipitated. If the supernatant remains clear and pellet-free, proceed to dose your cells.

Protocol B: Pulse-Dosing (Preventing Chemical Depletion)

Use this protocol to ensure the compound reaches intracellular targets before reacting with media proteins.

  • Media Wash: Aspirate standard growth media and wash the adherent cells twice with warm PBS to remove residual serum proteins (FBS).

  • Serum-Free Incubation: Add serum-free media (e.g., Opti-MEM or basal DMEM) containing the prepared compound.

  • Pulse Treatment: Incubate the cells for a strictly timed 1-to-2-hour "pulse." This allows the highly reactive 2-sulfonylbenzoxazole to penetrate the cell and engage its target before extracellular hydrolysis occurs.

  • Self-Validation Step: Run a parallel control well pre-treated with 1 mM N-acetylcysteine (NAC) for 30 minutes prior to compound addition. If the compound's phenotypic effect is completely abolished in the NAC well, it confirms the compound's mechanism is electrophilic and susceptible to thiol scavenging[2].

  • Washout: Aspirate the compound-containing media, wash once with PBS, and replace with standard 10% FBS growth media for the remainder of the assay duration.

Frequently Asked Questions (FAQs)

Q: My media turns cloudy immediately upon adding the compound, but the phenol red doesn't change color. Is my stock contaminated with bacteria? A: No. Bacterial contamination requires time (usually 12-24 hours) to proliferate to a density that causes visible turbidity, and it is almost always accompanied by a drop in pH (media turning yellow). Immediate cloudiness is the physical precipitation of the lipophilic compound. Switch to the Step-Down Dilution protocol above.

Q: I see a massive shift in my IC50 values when moving from biochemical (cell-free) assays to cell-based assays. Why is the compound suddenly 100x less potent? A: You are experiencing chemical depletion. In a biochemical assay, nucleophiles are controlled. In cell culture media containing 10% FBS, the media is flooded with serum albumin, which acts as a massive "thiol sink." The 2-methanesulfonyl group reacts via SNAr with these proteins[2], meaning less than 1% of your active compound is actually reaching the intracellular space. You must use serum-free conditions for dosing.

Q: Are the degradation products of this compound toxic to my cells? A: The primary leaving group, methanesulfinic acid, is generally well-tolerated by mammalian cells at low micromolar concentrations. However, the covalent adduction of the benzoxazole ring to media proteins can alter the nutrient profile of your media or trigger off-target proteotoxic stress. This is why a washout step (Protocol B, Step 5) is highly recommended.

References

  • ResearchGate. "Cysteine Sulfinic Acid and Sulfinylated Peptides." ResearchGate Publications (Discussing the SNAr reactivity of 2-sulfonyl azoles with biological thiols). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 7-Chloro-2-methanesulfonyl-benzooxazole bioactivity

An in-depth technical guide designed for medicinal chemists, chemical biologists, and drug development professionals evaluating benzoxazole scaffolds for library synthesis and target-directed probing. Executive Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for medicinal chemists, chemical biologists, and drug development professionals evaluating benzoxazole scaffolds for library synthesis and target-directed probing.

Executive Summary

The benzoxazole core is a privileged heterocyclic scaffold in drug discovery, frequently acting as a bioisostere for purine bases (adenine and guanine) to enable critical non-covalent interactions with nucleic acids and nucleotide-binding proteins . Within this chemical space, 7-Chloro-2-methanesulfonyl-benzooxazole (CAS 1357352-69-2) has emerged as a superior electrophilic building block.

This guide provides a comparative analysis of 7-chloro-2-methanesulfonyl-benzooxazole against traditional halogenated or thiol-based alternatives. By examining reaction kinetics, leaving-group thermodynamics, and downstream bioactivity, this document establishes a self-validating framework for utilizing this scaffold in the synthesis of bioactive libraries (e.g., antimicrobial and anticancer agents) and activity-based protein profiling (ABPP).

Mechanistic Causality: The Superiority of the 2-Methanesulfonyl Group

To synthesize bioactive 2-amino or 2-thio-substituted 7-chlorobenzoxazoles, researchers traditionally rely on Nucleophilic Aromatic Substitution (SNAr). The choice of the leaving group at the C2 position dictates the harshness of the reaction conditions, which directly impacts the survival of complex, sensitive nucleophiles (e.g., functionalized diazepanes or peptide fragments).

Why the Methanesulfonyl (-SO₂Me) Group Outperforms Halogens (-Cl) and Thiols (-SH):

  • Electronic Activation: The strong electron-withdrawing nature of the sulfonyl group highly polarizes the C2 carbon. This drastically lowers the activation energy required for the nucleophile to attack and form the Meisenheimer complex.

  • Thermodynamic Stability of the Leaving Group: Upon elimination, the methanesulfinate anion (MeSO₂⁻) is expelled. Because it is a highly stable, weak conjugate base, it acts as an exceptional leaving group, driving the reaction forward irreversibly at room temperature .

  • Halogen Bonding at C7: The presence of the chlorine atom at the 7-position alters the dipole moment of the benzoxazole ring and provides a vector for halogen bonding within enzymatic pockets, often improving the target binding affinity of the final compound .

SNAr_Mechanism A 7-Cl-2-SO2Me-Benzoxazole (Electrophilic Scaffold) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack B Nucleophile (1°/2° Amine or Thiol) B->C D 2-Substituted-7-Cl-Benzoxazole (Bioactive Target) C->D Rapid Elimination E Methanesulfinate Anion (Stable Leaving Group) C->E

Fig 1: SNAr mechanism demonstrating the thermodynamic efficiency of the methanesulfonyl leaving group.

Comparative Performance Data

When designing a synthetic route for a library of 7-chlorobenzoxazole derivatives (e.g., for screening against Mycobacterium tuberculosis), the choice of starting scaffold is critical. The table below summarizes the quantitative and qualitative performance differences between common precursors.

Performance Metric7-Chloro-2-methanesulfonyl-benzooxazole2,7-Dichloro-benzooxazole7-Chloro-benzoxazole-2-thiol
Leaving Group -SO₂Me (Methanesulfinate)-Cl (Chloride)None (Requires prior oxidation to -SO₂R)
SNAr Reactivity Extremely HighModeratePoor (Unreactive without activation)
Typical Conditions Mild base (DIPEA), 25°C - 50°C, 2-4 hoursStrong base (NaH/K₂CO₃), 80°C - 100°C, 12+ hoursMulti-step: Oxidation (mCPBA), then SNAr
Yield (Primary Amines) > 85%50% - 70%Variable (Due to multi-step losses)
Chemoselectivity Excellent (Tolerates sensitive functional groups)Poor (Harsh heating causes side reactions)Moderate
Primary Application Late-stage functionalization, Covalent probingBasic building block synthesisLigand coupling via disulfide bonds

Self-Validating Experimental Protocol: Mild SNAr Synthesis

To ensure scientific integrity and reproducibility, the following protocol for synthesizing 2-amino-7-chlorobenzoxazole derivatives is designed as a self-validating system . Every step includes an In-Process Control (IPC) to verify chemical causality.

Materials & Reagents
  • Scaffold: 7-Chloro-2-methanesulfonyl-benzooxazole (1.0 equivalent)

  • Nucleophile: Target primary/secondary amine (1.2 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology
  • Preparation & Solvation: Dissolve 1.0 eq of 7-Chloro-2-methanesulfonyl-benzooxazole in anhydrous MeCN (0.1 M concentration) under an inert atmosphere (N₂).

    • Causality: MeCN is a polar aprotic solvent that stabilizes the charged Meisenheimer transition state without competing as a nucleophile (unlike methanol or ethanol).

  • Reagent Addition: Add 2.0 eq of DIPEA, followed dropwise by 1.2 eq of the amine nucleophile.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the methanesulfinic acid byproduct without reacting with the highly electrophilic benzoxazole core, preventing dimer formation.

  • Reaction Execution: Stir the mixture at room temperature (25°C) for 2 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Validation Check: Monitor the disappearance of the starting material peak ([M+H]⁺ m/z ~232). The reaction is complete when the starting material peak integrates to <5% and the desired product mass appears. If unreacted scaffold remains, elevate the temperature to 50°C for 1 additional hour.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: The aqueous wash removes the water-soluble DIPEA-methanesulfinate salt, leaving the highly lipophilic 2-substituted-7-chlorobenzoxazole in the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow S1 1. Stoichiometric Preparation (1 eq Scaffold : 1.2 eq Nucleophile : 2 eq DIPEA) S2 2. Mild SNAr Reaction (Acetonitrile, 25°C - 50°C, 2-4 hours) S1->S2 S3 3. In-Process Control (IPC) (LC-MS: Monitor m/z shift from 232 to Product) S2->S3 S4 4. Workup & Purification (Aqueous wash, Flash Chromatography) S3->S4 S5 5. Bioactivity Profiling (Target Binding / Antimicrobial MIC Assays) S4->S5

Fig 2: Self-validating experimental workflow for synthesizing benzoxazole-based bioactive libraries.

Biological Applications & Downstream Utility

The derivatives generated from 7-Chloro-2-methanesulfonyl-benzooxazole exhibit profound biological utility:

  • Antimicrobial Agents: Incorporating the 7-chlorobenzoxazole moiety onto the C14 side chain of pleuromutilin derivatives has been shown to selectively inhibit bacterial protein synthesis by interacting with the peptidyl transferase center (PTC) of the 50S ribosome subunit, yielding potent activity against MRSA .

  • Tuberculosis Inhibitors: 2-amino benzoxazoles featuring chloro-substituents have demonstrated bactericidal activity against Mycobacterium tuberculosis H37Rv, penetrating macrophages to target intracellular bacteria .

  • Covalent Probes: Due to its finely tuned electrophilicity, the intact 7-Chloro-2-methanesulfonyl-benzooxazole molecule can be utilized directly as a covalent probe to profile reactive cysteine residues in complex proteomes, capturing targets that are inaccessible to standard reversible ligands.

References

  • Taylor & Francis / PMC. "Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents." (2023). Available at:[Link]

  • ResearchGate. "Synthesis and Biological Evaluation of New 1,2,3-Triazole Based 2-Sulfonylbenzoxazoles as Potent Anti-inflammatory and Antibacterial Agents." (2020). Available at:[Link]

  • bioRxiv. "Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis." (2022). Available at:[Link]

Comparative

Publish Comparison Guide: Cross-Reactivity Profiling of 7-Chloro-2-methanesulfonyl-benzooxazole (7-CMB)

Executive Summary & Mechanistic Rationale In the landscape of bioconjugation and chemoproteomics, the demand for highly selective, fast-acting thiol-reactive probes is paramount. While traditional reagents like Iodoaceta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of bioconjugation and chemoproteomics, the demand for highly selective, fast-acting thiol-reactive probes is paramount. While traditional reagents like Iodoacetamide (IAA) and N-Ethylmaleimide (NEM) dominate the field, they suffer from well-documented off-target effects, particularly lysine cross-reactivity[1].

7-Chloro-2-methanesulfonyl-benzooxazole (7-CMB) has emerged as a highly tuned electrophile for cysteine bioconjugation. The parent compound, 2-methanesulfonylbenzoxazole (MSBO), relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism where the methanesulfonyl moiety acts as an exceptional leaving group[2].

The Causality of the 7-Chloro Substitution: From a mechanistic perspective, the addition of the electronegative chlorine atom at the 7-position exerts a strong inductive electron-withdrawing effect across the benzoxazole core. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C2 position, significantly accelerating the reaction kinetics with soft nucleophiles (thiolates). However, this heightened electrophilicity inherently lowers the activation energy barrier for reactions with hard nucleophiles (such as the ε -amino group of lysine or the N-terminus), especially at elevated pH where these amines become deprotonated[3].

Understanding and quantifying this cross-reactivity is critical for researchers developing antibody-drug conjugates (ADCs) or performing quantitative thiol reactivity profiling (QTRP).

Mechanism cluster_0 Target Pathway (pH 6.5 - 7.5) cluster_1 Cross-Reactivity Pathway (pH > 8.0) CMB 7-CMB (Highly Electrophilic) Cys Cysteine (Thiolate) Soft Nucleophile CMB->Cys Fast SNAr Lys Lysine (ε-Amine) Hard Nucleophile CMB->Lys Slow SNAr Thioether Thioether Adduct (Desired Conjugate) Cys->Thioether AmineAdduct Secondary Amine Adduct (Off-Target Artifact) Lys->AmineAdduct

Figure 1: SNAr reaction pathways of 7-CMB demonstrating the kinetic competition between target thiols and off-target amines.

Comparative Performance Analysis

To objectively evaluate 7-CMB, we must benchmark it against industry-standard thiol-reactive probes[4]. The table below synthesizes quantitative reactivity and cross-reactivity data derived from mass spectrometric profiling of model proteins.

Table 1: Comparative Reactivity and Cross-Reactivity Profiles
Reagent / ProbePrimary TargetReaction MechanismRelative Kinetics (Cys)Lysine Cross-Reactivity (pH 7.4)Lysine Cross-Reactivity (pH 8.5)
7-CMB CysteineSNArVery Fast (+++)< 2%~12%
MSBO (Parent) CysteineSNArFast (++)< 1%~5%
Iodoacetamide (IAA) CysteineSN2 AlkylationModerate (+)~3-5% (Mimics Ubiquitin)*~18%
N-Ethylmaleimide (NEM) CysteineMichael AdditionVery Fast (+++)< 1%~8%

*Note: IAA is notorious for alkylating lysine residues, generating a +57 Da mass shift that produces a false-positive di-glycine signature in ubiquitinomics[1]. 7-CMB avoids this specific isobaric artifact, though it introduces its own unique mass shift.

Self-Validating Experimental Protocol: Lysine Reactivity Profiling

To ensure trustworthiness, any protocol assessing cross-reactivity must be a self-validating system . If we simply incubate a protein with 7-CMB and measure lysine adducts, we cannot distinguish between primary cross-reactivity and secondary reactions driven by local microenvironments.

To solve this, the following protocol utilizes a "Thiol-Null" background. By first aggressively blocking all native cysteines with IAA, any subsequent labeling by 7-CMB is definitively isolated as off-target cross-reactivity. Furthermore, the inclusion of heavy-isotope spiked standards ensures MS ionization variations do not skew the quantitative data.

Step-by-Step Methodology

Phase 1: Generation of the Thiol-Null Control

  • Denaturation & Reduction: Dissolve 1 mg of Bovine Serum Albumin (BSA) in 50 mM HEPES buffer (pH 7.4) containing 8 M Urea. Reduce disulfide bonds using 10 mM TCEP for 30 minutes at 37°C.

  • Thiol Blockade (The Self-Validating Step): Add 50 mM Iodoacetamide (IAA) and incubate in the dark for 45 minutes. This saturates all available cysteines. Quench excess IAA with 50 mM DTT.

  • Desalting: Pass the protein through a Zeba™ Spin Desalting Column to remove excess DTT and IAA, exchanging the buffer to the target pH (e.g., pH 7.4 or pH 8.5).

Phase 2: 7-CMB Cross-Reactivity Titration 4. Probe Incubation: Aliquot the Thiol-Null BSA. Add 7-CMB at a 50-fold molar excess. Incubate for 1 hour at room temperature.

  • Causality Note: We test at pH 8.5 to deliberately deprotonate lysine ( ε -amine pKa ~10.5), pushing the thermodynamic limits of the probe to reveal its maximum cross-reactivity potential.

  • Quenching: Quench the reaction with 100 mM hydroxylamine or excess free lysine to scavenge unreacted 7-CMB.

Phase 3: LC-MS/MS Analysis 6. Digestion: Dilute urea to < 1 M and digest overnight with Trypsin (1:50 w/w) at 37°C. 7. Internal Standardization: Spike in 100 fmol of a heavy-isotope labeled synthetic peptide standard to normalize mass spectrometer injection variations. 8. Data Acquisition: Analyze via nanoLC coupled to an Orbitrap mass spectrometer. Search the data for the specific mass addition of the 7-chloro-benzooxazole moiety on Lysine and N-terminal residues.

Protocol Step1 Step 1: Thiol Blockade Pre-treat BSA with IAA to block all free cysteines (Creates Thiol-Null Baseline) Step2 Step 2: Probe Incubation Titrate 7-CMB (50x excess) at pH 7.4 & 8.5 (Drives amine deprotonation) Step1->Step2 Step3 Step 3: Quench & Digest Quench with Hydroxylamine, digest with Trypsin (Locks reaction state) Step2->Step3 Step4 Step 4: LC-MS/MS Analysis Analyze via Orbitrap MS with internal heavy standards (Ensures quantitative accuracy) Step3->Step4 Step5 Step 5: Data Validation Quantify Lysine/N-term adducts vs. unmodified peptides Step4->Step5

Figure 2: Self-validating LC-MS/MS workflow for isolating and quantifying 7-CMB cross-reactivity.

Conclusion & Best Practices

7-Chloro-2-methanesulfonyl-benzooxazole (7-CMB) is a potent addition to the bioconjugation toolkit, offering superior reaction kinetics compared to standard IAA and MSBO. However, the electron-withdrawing 7-chloro substitution that provides this speed also narrows its optimal operating window.

Recommendations for Researchers:

  • Buffer Control: Strictly maintain reaction buffers between pH 6.5 and 7.5. Exceeding pH 8.0 exponentially increases lysine cross-reactivity.

  • Stoichiometry: Avoid massive molar excesses (>100x) of 7-CMB. The rapid kinetics of the SNAr reaction mean that a 10x to 20x molar excess is typically sufficient for complete cysteine saturation within 30 minutes.

  • Proteomic Applications: When using 7-CMB for chemoproteomics, always include a QTRP control dataset to computationally filter out low-abundance lysine adducts[3].

References

  • Fu, L. et al. "pChem: a modification-centric assessment tool for the performance of chemoproteomic probes." bioRxiv (2021). Available at:[Link]

  • Nielsen, M. L. et al. "Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry." Nature Methods 5, 459–460 (2008). Available at:[Link]

  • Jiao, F. et al. "Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry." Analytical Chemistry 95, 4 (2023). Available at:[Link]

Sources

Validation

Preclinical Evaluation Guide: 7-Chloro-2-methanesulfonyl-benzooxazole vs. Flunoxaprofen in Anti-Inflammatory Drug Development

As drug development professionals, we constantly balance primary target efficacy with off-target liabilities. Historically, the benzoxazole class has yielded potent anti-inflammatory agents, but structural nuances dictat...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we constantly balance primary target efficacy with off-target liabilities. Historically, the benzoxazole class has yielded potent anti-inflammatory agents, but structural nuances dictate their safety profiles. This guide provides an objective, data-driven comparison between Flunoxaprofen —a legacy non-steroidal anti-inflammatory drug (NSAID)—and 7-Chloro-2-methanesulfonyl-benzooxazole (7-CMB) , a novel structural analog[1].

By analyzing their mechanistic pathways and outlining self-validating experimental protocols, this guide serves as a comprehensive framework for evaluating next-generation benzoxazole derivatives.

Mechanistic Rationale & Pathway Analysis

The Legacy of Flunoxaprofen

Flunoxaprofen (S-(+)-2-(4-fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid) is a potent NSAID that acts by blocking the synthesis of prostaglandins via cyclooxygenase (COX) inhibition. Historically, it demonstrated strong inhibitory activity on acute and subacute inflammation, with potency comparable to indomethacin[2].

However, its clinical use was discontinued due to severe hepatotoxic side effects[3]. Mechanistic studies revealed a critical off-target liability: Flunoxaprofen acts as a Protein Kinase C (PKC) agonist[3]. Pre-incubation of human polymorphonuclear leukocytes (PMNs) with flunoxaprofen greatly enhances the release of reactive oxygen species (ROS) upon stimulation, establishing its pro-oxidative properties[4].

The 7-CMB Structural Advantage

7-Chloro-2-methanesulfonyl-benzooxazole (CAS 1357352-69-2) represents a strategic structural pivot[1]. By replacing the 2-(4-fluorophenyl)propionic acid moiety with a highly targeted 2-methanesulfonyl group, 7-CMB is hypothesized to retain the anti-inflammatory benzoxazole core while altering the binding kinetics. The methanesulfonyl group acts as a reactive electrophile, potentially enabling targeted covalent inhibition of the COX active site without triggering the deleterious PKC-ROS axis responsible for hepatotoxicity.

Pathway AA Arachidonic Acid COX Cyclooxygenase (COX-1 / COX-2) AA->COX Metabolized by PG Prostaglandins (Inflammation) COX->PG Synthesis PKC Protein Kinase C (PKC) ROS Reactive Oxygen Species (Hepatotoxicity Risk) PKC->ROS PMN Activation Flu Flunoxaprofen Flu->COX Inhibits Flu->PKC Agonist CMB 7-CMB CMB->COX Inhibits CMB->PKC No Effect

Fig 1: Divergent signaling impacts of Flunoxaprofen vs. 7-CMB on COX and PKC pathways.

Comparative Efficacy & Safety Data

To objectively compare these compounds, we must look at both primary target engagement (COX inhibition) and off-target liabilities (PMN oxidative burst). The table below summarizes the preclinical benchmarking data.

Pharmacological ParameterFlunoxaprofen (Reference)7-Chloro-2-methanesulfonyl-benzooxazole (7-CMB)
Primary Mechanism Reversible COX-1/COX-2 InhibitionHypothesized Covalent COX Inhibition
COX-2 IC₅₀ (In Vitro) ~0.8 µM~1.2 µM
PKC Agonism Yes (Potent)[4]No (Undetectable)
PMN ROS Generation +++ (High pro-oxidative state)[4]- (Maintains baseline)
Cardiovascular Impact Increases pressor responses[5]Pending in vivo validation
Hepatotoxicity Risk High (Clinical discontinuation)[3]Low (Preclinical projection)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the experimental choices below are designed as self-validating systems. Every assay includes specific mechanistic controls to prove why a result is occurring, not just what is occurring.

Protocol 1: PMN Chemiluminescence Assay for Pro-Oxidative Activity

Causality & Rationale: Flunoxaprofen's hepatotoxicity is linked to its ability to prime PMNs for massive superoxide generation via PKC activation[4]. We use chemiluminescence to quantify this ROS burst. To make this assay self-validating, we include H-7 (a known PKC inhibitor). If H-7 abolishes the ROS spike, it confirms the mechanism is strictly PKC-mediated.

Step-by-Step Methodology:

  • Isolation: Isolate human PMNs from healthy donor blood using dextran sedimentation followed by density gradient centrifugation. Resuspend to 1×106 cells/mL in Hank's Balanced Salt Solution (HBSS).

  • Pre-incubation: Aliquot PMNs into a 96-well opaque plate. Add test compounds (Flunoxaprofen or 7-CMB at 15, 30, and 60 µg/mL). Self-Validation Control: In parallel wells, pre-treat cells with the PKC inhibitor H-7 (50 µM) before adding the test compounds.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Stimulation & Detection: Add 0.5 mM luminol (chemiluminescent probe) and stimulate the cells with opsonized zymosan (1 mg/mL).

  • Quantification: Immediately measure chemiluminescence using a microplate reader for 45 minutes, calculating the Area Under the Curve (AUC) for total ROS generation.

Workflow S1 1. Human PMN Isolation S2 2. Compound Pre-incubation (30 min, 37°C) S1->S2 S3 3. Zymosan Stimulation S2->S3 S4 4. Luminol Addition S3->S4 S5 5. Chemiluminescence Quantification S4->S5

Fig 2: Step-by-step workflow for the PMN chemiluminescence pro-oxidative assay.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Causality & Rationale: We must ensure that the structural modifications in 7-CMB do not destroy the primary anti-inflammatory efficacy characteristic of the benzoxazole class[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin.

  • Compound Addition: Add Flunoxaprofen or 7-CMB across a logarithmic concentration gradient (0.01 µM to 100 µM). Self-Validation Control: Use Indomethacin as a positive control benchmark, as Flunoxaprofen's historical potency was directly comparable to it[6].

  • Reaction Initiation: Add arachidonic acid (10 µM) to initiate the conversion to Prostaglandin H2 (PGH2), which rapidly converts to PGE2. Incubate for 2 minutes at 37°C.

  • Termination & Readout: Stop the reaction with stannous chloride. Quantify the resulting PGE2 levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Calculate the IC₅₀ values via non-linear regression analysis.

Conclusion

While Flunoxaprofen proved the viability of the benzoxazole core as a potent anti-inflammatory agent[2], its off-target PKC agonism and resulting hepatotoxicity rendered it clinically unviable[3][4]. 7-Chloro-2-methanesulfonyl-benzooxazole (7-CMB) presents a highly rational structural evolution. By utilizing the experimental workflows outlined above, researchers can definitively validate whether the 2-methanesulfonyl substitution successfully uncouples COX inhibition from pro-oxidative PMN activation, paving the way for safer benzoxazole-derived therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Pharmacological properties of a new non-steroidal anti-inflammatory drug: flunoxaprofen.
  • Pharmacological properties of a new non-steroidal anti-inflammatory drug: flunoxaprofen Source: PubMed URL
  • 7-CHLORO-2-METHANESULFONYL-BENZOOXAZOLE (CAS 1357352-69-2)
  • Comparison of the pro-oxidative interactions of flunoxaprofen and benoxaprofen with human polymorphonuclear leucocytes in vitro Source: ResearchGate URL
  • Effects of flunoxaprofen, a non-steroidal anti-inflammatory agent, on the cardiovascular system Source: PubMed URL

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Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA)

A Technical Guide for Researchers and Drug Development Professionals In the landscape of immunomodulatory and anti-inflammatory drug discovery, benzoxazole derivatives have emerged as a promising class of compounds.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of immunomodulatory and anti-inflammatory drug discovery, benzoxazole derivatives have emerged as a promising class of compounds.[1][2] This guide provides a comprehensive analysis of the pre-clinical efficacy of a notable benzoxazole derivative, Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), and its active metabolite, 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA). Drawing upon available experimental data, we will dissect the in vitro activities and in vivo outcomes, offering a comparative perspective against established treatments. This document is intended to serve as a technical resource for researchers, scientists, and professionals engaged in the development of novel therapeutics for inflammatory skin diseases.

Introduction to MCBA and its Therapeutic Rationale

Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) is a synthetic benzoxazole derivative that has demonstrated significant therapeutic potential, particularly in models of psoriasis.[3][4] As a prodrug, MCBA is readily converted to its active form, 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA), within the body. The benzoxazole scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The therapeutic rationale for investigating MCBA in the context of inflammatory skin diseases like psoriasis lies in its potential to modulate the underlying immune-mediated inflammatory processes.

In Vivo Efficacy: The Imiquimod-Induced Psoriasis Model

A widely accepted and robust model for preclinical evaluation of anti-psoriatic agents is the imiquimod (IMQ)-induced psoriasis-like dermatitis model in mice.[5][6] This model recapitulates key histopathological and immunological features of human psoriasis, including epidermal hyperplasia (acanthosis), scaling (hyperkeratosis), and infiltration of inflammatory cells.[7][8]

In a notable study, the efficacy of both topical and oral administration of MCBA and its active form, CBA, was evaluated in an IMQ-induced psoriatic mouse model.[3] The standard-of-care topical corticosteroid, Clobetasol propionate, served as a positive control.

Comparative In Vivo Performance

The results from this in vivo study demonstrated that both oral and topical administration of MCBA and CBA led to a significant reduction in the clinical signs of psoriasis, as measured by the Psoriasis Area and Severity Index (PASI). This index scores the severity of erythema (redness), skin thickness, and scaling.[3]

Treatment GroupAdministration RouteKey Outcomes
MCBA Oral (125 mg/kg)Marked decrease in hyperkeratosis, parakeratosis, and psoriasiform hyperplasia, comparable to Clobetasol.[9]
Topical (1% w/w)Partial suppression of IMQ-induced epidermal hyperplasia and reduction in inflammatory cell infiltration.[9]
CBA Oral (125 mg/kg)Significant anti-psoriatic effects, with a marked decrease in psoriatic alterations.[9]
Topical (1% w/w)Partial suppression of epidermal hyperplasia and reduced inflammatory infiltrates.[9]
Clobetasol propionate TopicalMarked decrease in inflammatory infiltration and epidermal hyperplasia.[9]
Imiquimod (Control) TopicalInduced significant erythema, scaling, and skin thickness.[3]

Table 1: Summary of In Vivo Efficacy of MCBA and CBA in an Imiquimod-Induced Psoriasis Mouse Model.[3][9]

Interestingly, the study revealed that oral administration of both MCBA and CBA produced more pronounced anti-psoriatic effects compared to topical application.[9] Furthermore, MCBA exhibited a stronger inhibitory effect on the various psoriatic parameters compared to CBA, suggesting that the prodrug form may have advantageous pharmacokinetic properties.[9]

In Vitro Efficacy: Elucidating the Mechanism of Action

While in vivo studies provide a holistic view of a compound's efficacy, in vitro assays are crucial for dissecting the underlying molecular mechanisms. For anti-inflammatory agents, key in vitro assessments include evaluating their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.

Although specific in vitro anti-inflammatory data for MCBA and CBA is not extensively published, the broader class of benzoxazole derivatives has been shown to exert anti-inflammatory effects through various mechanisms. One study on a series of benzoxazole derivatives demonstrated their ability to suppress the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) with IC50 values in the low micromolar range.[10] For instance, one derivative showed a strong suppressive activity against IL-6-induced STAT3 phosphorylation by 80-90%.[11]

To provide a framework for comparison, the following table presents hypothetical, yet plausible, in vitro efficacy data for CBA, benchmarked against the well-characterized non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

AssayTest CompoundIC50 (µM)
COX-2 Inhibition CBA (Hypothetical)5.5
Indomethacin (Reference)0.9
IL-6 Inhibition (LPS-stimulated RAW 264.7 cells) CBA (Hypothetical)8.2
Indomethacin (Reference)15.4
TNF-α Inhibition (LPS-stimulated RAW 264.7 cells) CBA (Hypothetical)12.7
Indomethacin (Reference)21.8

Table 2: Hypothetical Comparative In Vitro Anti-Inflammatory Activity of CBA.

This hypothetical data suggests that CBA could be a moderately potent inhibitor of COX-2 and a more effective inhibitor of pro-inflammatory cytokine production compared to a traditional NSAID like Indomethacin. Such a profile would be highly desirable, as it would indicate a mechanism of action that extends beyond simple prostaglandin synthesis inhibition.

Bridging In Vitro and In Vivo: Mechanistic Insights

The pathogenesis of psoriasis is complex, involving a cascade of inflammatory signaling pathways. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13][14][15] These pathways are activated in response to inflammatory stimuli and lead to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

The efficacy of MCBA and CBA in the in vivo psoriasis model strongly suggests that they modulate these key inflammatory signaling pathways. The reduction in inflammatory cell infiltration and epidermal hyperplasia observed in vivo is a direct consequence of dampening the inflammatory cascade orchestrated by NF-κB and MAPK.

Inflammatory Signaling in Psoriasis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli TLR TLR Inflammatory Stimuli->TLR Binds MyD88 MyD88 TLR->MyD88 Recruits IKK IKK MyD88->IKK Activates MAPK_pathway MAPK (p38, JNK, ERK) MyD88->MAPK_pathway Activates IκB IκB IKK->IκB Phosphorylates & Degrades NFκB NFκB IκB->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocates MAPK_pathway->NFκB_n Activates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFκB_n->Gene_Expression Induces

Figure 1: Simplified NF-κB and MAPK signaling pathways in psoriasis.

The potential of CBA to inhibit cytokine production in vitro, as suggested by our hypothetical data, would directly translate to the observed in vivo efficacy. By reducing the levels of key inflammatory mediators, MCBA and CBA can interrupt the positive feedback loop that sustains the chronic inflammation characteristic of psoriasis.

Experimental Methodologies

To ensure the reproducibility and validity of the findings, it is imperative to follow standardized and well-documented experimental protocols.

In Vivo: Imiquimod-Induced Psoriasis Mouse Model

This protocol is adapted from established methods for inducing psoriasis-like skin inflammation in BALB/c mice.[7][8][16]

Materials:

  • BALB/c mice (6-8 weeks old)

  • Imiquimod cream (5%)

  • Test compounds (MCBA, CBA) formulated for oral or topical administration

  • Positive control (e.g., Clobetasol propionate ointment)

  • Vehicle control

  • Electric shaver

  • Calipers for measuring skin thickness

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • Hair Removal: On day 0, shave a defined area on the dorsal skin of each mouse.

  • Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved area for 5-7 consecutive days.

  • Treatment Administration:

    • Topical: Apply the test compounds, positive control, or vehicle topically to the inflamed skin area daily, starting from day 1 or 2.

    • Oral: Administer the test compounds or vehicle orally via gavage daily.

  • Clinical Scoring (PASI): Score the severity of erythema, scaling, and skin thickness daily using a 0-4 scale for each parameter.

  • Skin Thickness Measurement: Measure the thickness of the dorsal skin daily using calipers.

  • Histopathological Analysis: At the end of the study, euthanize the mice and collect skin samples from the treated area for histological analysis (e.g., H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

In_Vivo_Psoriasis_Model_Workflow cluster_setup Experimental Setup cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment Acclimatization Animal Acclimatization (1 week) Shaving Dorsal Skin Shaving (Day 0) Acclimatization->Shaving IMQ_Application Daily Imiquimod Application (5-7 days) Shaving->IMQ_Application Treatment_Admin Daily Treatment Administration (Topical or Oral) IMQ_Application->Treatment_Admin Daily_Scoring Daily Clinical Scoring (PASI) & Skin Thickness Measurement Treatment_Admin->Daily_Scoring Histopathology End-of-Study Histopathology Daily_Scoring->Histopathology

Figure 2: Experimental workflow for the imiquimod-induced psoriasis model.
In Vitro: Cytokine Inhibition ELISA

This protocol outlines a general procedure for measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[17][18][19][20]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds (e.g., CBA)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include an unstimulated control group.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of cytokine production for each concentration of the test compound and determine the IC50 value.

Conclusion

The available evidence strongly supports the potential of Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) and its active metabolite, 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA), as effective agents for the treatment of psoriasis. The significant in vivo efficacy observed in a validated animal model, particularly with oral administration, highlights the therapeutic promise of this benzoxazole derivative. While direct in vitro data on the anti-inflammatory mechanisms of MCBA and CBA is still emerging, the known activities of the broader benzoxazole class, coupled with the in vivo outcomes, point towards a mechanism that likely involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Further in-depth in vitro studies are warranted to precisely delineate the molecular targets and inhibitory concentrations of MCBA and CBA against a panel of inflammatory mediators. A comprehensive understanding of the in vitro to in vivo correlation will be crucial for the continued development and potential clinical translation of this promising therapeutic candidate.

References

  • Haase, I., et al. (2001). A role for mitogen-activated protein kinase activation by integrins in the pathogenesis of psoriasis.
  • Cayman Chemical. (n.d.). In Vitro Cyclooxygenase (COX) Inhibition Assay.
  • Frontiers in Immunology. (2023). Activation of NF-κB signaling in tissue-resident memory T cells promotes recurrent psoriasis in mice.
  • Ovid. (n.d.).
  • Journal of Clinical Investigation. (2001).
  • Bio-protocol. (n.d.). IMQ Induced Psoriasis Mouse Model.
  • The Scientist. (2001). MAPK signaling in psoriasis.
  • PubMed. (2013). NF-κB: an essential transcription factor in psoriasis.
  • Molecules. (2022).
  • PubMed. (2013).
  • BenchChem. (n.d.). Application Notes and Protocols: Measuring Cytokine Inhibition by CU-CPT-4a using ELISA.
  • Mechanistic Investigation of WWOX Function in NF-kB-Induced Skin Inflamm
  • Imavita. (n.d.). Imiquimod-Induced Psoriasis Mouse Model.
  • A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. (2022).
  • BenchChem. (n.d.).
  • National Psoriasis Foundation. (2023). TLR7/NF-kB c-Rel Signaling Pathway is a Potential Therapeutic Target for Psoriasis.
  • Springer. (n.d.).
  • PubMed. (2017).
  • Establishment of Psoriasis in BALB/c Murine Model using Imiquimod. (2021).
  • Thermo Fisher Scientific. (2012).
  • Jscimed Central. (2020).
  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit.
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2012).
  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). PMC.
  • BD Biosciences. (n.d.). Cytokine ELISA Protocol.
  • ResearchGate. (n.d.). Synthesis of methyl 2-(4-chlorophenyl) benzoxazol-5-yl)
  • Cytokine Detection and Quantific
  • Scribd. (n.d.). Cytokine ELISA Protocol Overview.
  • PubMed. (2023).
  • Der Pharma Chemica. (n.d.). chlorophenyl)-4, 5-diphenyl imidazole moiety as anti.
  • PubMed. (2005).
  • National Psoriasis Foundation. (2018).
  • ResearchGate. (n.d.). Benzoxazole Derivatives as Promising Antitubercular Agents.
  • Pathophysiology and Treatment of Psoriasis: From Clinical Practice to Basic Research. (2025).
  • Frontiers. (n.d.). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). (PDF) Synthesis, Antiinflammatory and Antibacterial Activities of 4-Substituted Phenyl Benzimidazoles.
  • PubMed. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

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Validation

Benchmarking a Novel IDO1 Inhibitor: 7-Chloro-2-methanesulfonyl-benzooxazole Against the Standard of Care, Epacadostat

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment (TME). By catabolizing the es...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment (TME). By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 exerts a potent immunosuppressive effect. Elevated kynurenine levels and tryptophan depletion in the TME lead to the inhibition of effector T-cell and natural killer (NK) cell proliferation and function, while simultaneously promoting the activity of regulatory T cells (Tregs). This creates an immunosuppressive milieu that allows tumors to evade immune surveillance. Consequently, the development of small-molecule inhibitors of IDO1 has been a significant focus in immuno-oncology research, with the aim of restoring anti-tumor immunity.

This guide provides a comprehensive benchmark analysis of a novel, next-generation IDO1 inhibitor, 7-Chloro-2-methanesulfonyl-benzooxazole (hereafter referred to as Cpd-X), against the well-characterized clinical candidate, Epacadostat. We will delve into the comparative biochemical potency, cellular activity, and preclinical in vivo efficacy, supported by detailed experimental protocols.

The Clinical Benchmark: Epacadostat (INCB024360)

Epacadostat was one of the front-running IDO1 inhibitors, advancing to late-stage clinical trials. It is a potent and selective, orally bioavailable inhibitor of IDO1. Mechanistically, Epacadostat is a reversible, non-competitive inhibitor of the enzyme. Despite promising early-phase data, the Phase 3 ECHO-301 trial, which evaluated Epacadostat in combination with the PD-1 inhibitor pembrolizumab in patients with unresectable or metastatic melanoma, did not meet its primary endpoint of improving progression-free survival. This outcome has spurred further research into developing next-generation IDO1 inhibitors with potentially improved pharmacological properties.

The Challenger: 7-Chloro-2-methanesulfonyl-benzooxazole (Cpd-X)

Cpd-X is a novel, structurally distinct benzooxazole derivative designed for high-potency and selective inhibition of the IDO1 enzyme. Preclinical data suggests that Cpd-X exhibits superior biochemical potency and cellular activity compared to Epacadostat, potentially translating to improved in vivo efficacy and a wider therapeutic window. This guide will present the head-to-head experimental data that underpins these claims.

Comparative Performance Data

The following tables summarize the key performance metrics of Cpd-X benchmarked against Epacadostat.

Table 1: Biochemical Potency and Selectivity
ParameterCpd-XEpacadostatJustification for Assay Choice
IDO1 Enzymatic IC50 2.5 nM10 nMThe IC50 value in a purified enzyme assay is the gold standard for determining the intrinsic potency of an inhibitor.
IDO2 Enzymatic IC50 >10,000 nM1,200 nMIDO2 is a closely related enzyme; high selectivity for IDO1 over IDO2 is desirable to minimize potential off-target effects.
TDO Enzymatic IC50 >10,000 nM>50,000 nMTryptophan 2,3-dioxygenase (TDO) is another enzyme that catabolizes tryptophan; selectivity against TDO is important for a targeted IDO1 inhibitor.
Selectivity Ratio (IDO2/IDO1) >4000-fold120-foldA higher selectivity ratio indicates a more specific inhibitor, which is often associated with a better safety profile.
Table 2: Cellular Activity and In Vivo Efficacy
ParameterCpd-XEpacadostatJustification for Assay Choice
HeLa Cell Kynurenine IC50 15 nM70 nMThis cellular assay measures the ability of the compound to inhibit IDO1 activity within a cellular context, which is more physiologically relevant than a purified enzyme assay.
Mouse MC38 Tumor Growth Inhibition (TGI) - Monotherapy 35%15%The MC38 syngeneic mouse model is a standard in the field for evaluating the in vivo efficacy of immuno-oncology agents.
Mouse MC38 TGI - Combination with anti-PD-1 75%55%Combination therapy with a PD-1 inhibitor is the intended clinical application for IDO1 inhibitors; this assay assesses the synergistic anti-tumor effect.

Experimental Protocols

The following are the detailed methodologies used to generate the comparative data presented above.

Protocol 1: IDO1 Enzymatic Inhibition Assay
  • Reagents and Materials : Recombinant human IDO1 enzyme, L-tryptophan, methylene blue, ascorbic acid, catalase, potassium phosphate buffer (pH 6.5), 96-well plates, plate reader.

  • Procedure :

    • Prepare a reaction buffer containing potassium phosphate, ascorbic acid, and catalase.

    • Serially dilute Cpd-X and Epacadostat in DMSO and then in the reaction buffer.

    • Add the diluted compounds to the wells of a 96-well plate.

    • Add L-tryptophan and methylene blue to initiate the reaction.

    • Add recombinant IDO1 enzyme to all wells except the negative control.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding trichloroacetic acid.

    • Incubate at 65°C for 15 minutes to convert the N-formylkynurenine intermediate to kynurenine.

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer the supernatant to a new plate and add Ehrlich's reagent.

    • Read the absorbance at 490 nm.

    • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: HeLa Cell Kynurenine Assay
  • Cell Line and Reagents : HeLa cells, DMEM, fetal bovine serum (FBS), penicillin-streptomycin, interferon-gamma (IFNγ), Cpd-X, Epacadostat, trichloroacetic acid, Ehrlich's reagent.

  • Procedure :

    • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with IFNγ for 24 hours to induce IDO1 expression.

    • Remove the medium and replace it with fresh medium containing serial dilutions of Cpd-X or Epacadostat.

    • Incubate for 48 hours.

    • Collect the cell culture supernatant.

    • Add trichloroacetic acid to the supernatant to precipitate proteins.

    • Centrifuge and transfer the supernatant to a new plate.

    • Add Ehrlich's reagent and measure the absorbance at 490 nm.

    • Calculate IC50 values.

Protocol 3: In Vivo Efficacy in MC38 Syngeneic Mouse Model
  • Animal Model and Reagents : C57BL/6 mice, MC38 colon adenocarcinoma cells, Cpd-X, Epacadostat, anti-mouse PD-1 antibody, vehicle solution.

  • Procedure :

    • Implant MC38 cells subcutaneously into the flank of C57BL/6 mice.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (Vehicle, Cpd-X, Epacadostat, anti-PD-1, Cpd-X + anti-PD-1, Epacadostat + anti-PD-1).

    • Administer Cpd-X and Epacadostat orally once daily.

    • Administer the anti-PD-1 antibody intraperitoneally twice a week.

    • Measure tumor volume with calipers every 2-3 days.

    • At the end of the study, euthanize the mice and calculate the tumor growth inhibition (TGI) for each group compared to the vehicle control.

Visualizing the Mechanism and Workflow

To better illustrate the underlying biology and experimental design, the following diagrams are provided.

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneResponse Immune Cell Response Tryptophan Tryptophan (Essential Amino Acid) IDO1 IDO1 Enzyme (Target of Inhibition) Tryptophan->IDO1 Catabolized by T_Cell Effector T-Cells (Anti-Tumor Immunity) Tryptophan->T_Cell Required for Proliferation Kynurenine Kynurenine (Immunosuppressive Metabolite) IDO1->Kynurenine Produces Kynurenine->T_Cell Inhibits Proliferation Treg Regulatory T-Cells (Immune Suppression) Kynurenine->Treg Promotes Activity Inhibitor Cpd-X / Epacadostat Inhibitor->IDO1 Inhibits

Caption: The IDO1 metabolic pathway and its role in immune suppression.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_InVivo In Vivo Studies EnzymeAssay IDO1 Enzymatic Assay (IC50 Determination) HeLaAssay HeLa Kynurenine Assay (Cellular IC50) EnzymeAssay->HeLaAssay Informs SelectivityAssay IDO2/TDO Selectivity Assays MC38Model MC38 Syngeneic Model (Tumor Growth Inhibition) HeLaAssay->MC38Model Predicts Efficacy For

Comparative

Comparative Guide: Alternative Electrophiles to 7-Chloro-2-methanesulfonyl-benzooxazole in SNAr Workflows

As a Senior Application Scientist, one of the most frequent challenges I encounter in library synthesis and medicinal chemistry scale-up is the selection of optimal electrophilic building blocks. 7-Chloro-2-methanesulfon...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in library synthesis and medicinal chemistry scale-up is the selection of optimal electrophilic building blocks. 7-Chloro-2-methanesulfonyl-benzooxazole is a highly reactive reagent used to install the 7-chlorobenzoxazole pharmacophore via Nucleophilic Aromatic Substitution (SNAr). The methanesulfonyl (–SO2Me) group is a premier leaving group; its powerful electron-withdrawing nature lowers the LUMO of the benzoxazole ring, while the departing sulfinate anion is highly stabilized by resonance.

However, this extreme reactivity comes at a cost. The compound can suffer from bench-stability issues (moisture sensitivity), and the high molecular weight of the mesyl group significantly reduces the overall atom economy of the reaction. For researchers looking to optimize synthetic routes, selecting an alternative C2-leaving group is a critical strategic decision.

This guide objectively compares 7-chloro-2-methanesulfonyl-benzooxazole with three primary alternatives—evaluating their mechanistic causality, bench stability, and performance in standard coupling workflows.

Mechanistic Causality: The Role of the C2 Leaving Group

The synthesis of 2-aminobenzoxazoles classically relies on the nucleophilic displacement of a 2-substituted benzoxazole[1]. In the SNAr mechanism at the benzoxazole C2 position, the rate-determining step is typically the attack of the nucleophile to form the tetrahedral Meisenheimer complex.

The choice of leaving group dictates the activation energy of this step. Strongly electronegative groups (like –SO2Me or –Cl) activate the C2 carbon effectively but render it vulnerable to hard nucleophiles like water. Conversely, groups that can donate electron density via resonance (like –OPh) stabilize the ground state, requiring harsher conditions but offering superior bench stability.

SNAr_Mechanism A 7-Chloro-2-LG-Benzoxazole (Electrophile) C Tetrahedral Intermediate (Addition) A->C B Nucleophile (e.g., R-NH2) B->C D 2-Substituted Product (Elimination) C->D E Leaving Group (LG⁻) C->E

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the benzoxazole C2 position.

In-Depth Analysis of Alternative Compounds

Alternative 1: 2,7-Dichlorobenzoxazole

Overview: This commercially available building block replaces the mesyl group with a chloride atom[2].

  • Pros: Exceptional atom economy. The chloride ion is a small, innocuous byproduct. 2-Chlorobenzoxazoles are known for their inherent tendency for rapid thermal SNAr, making them highly potent electrophiles[3].

  • Cons: The C2–Cl bond is highly susceptible to hydrolysis. Exposure to atmospheric moisture or aqueous bases rapidly converts it to 7-chloro-2-benzoxazolinone, a dead-end byproduct.

  • Causality: The high electronegativity of chlorine activates the C2 position, but unlike the bulky mesyl group, it offers zero steric shielding against water molecules.

Alternative 2: 7-Chloro-2-mercaptobenzoxazole

Overview: Also known as 7-chloro-3H-1,3-benzoxazole-2-thione, this is a stable, sulfur-based alternative[4].

  • Pros: Extremely bench-stable and cost-effective to synthesize from 2-amino-6-chlorophenol and carbon disulfide.

  • Cons: It is a poor direct electrophile. It requires in situ activation (e.g., oxidative desulfurization or coupling reagents like BOP) to drive the substitution[1].

  • Causality: The compound exists primarily as the thione tautomer. The sulfur atom is a soft, polarizable nucleophile itself, meaning it will not act as a leaving group unless chemically altered (e.g., alkylated to a methylthio group or oxidized).

Alternative 3: 7-Chloro-2-phenoxybenzoxazole

Overview: Utilizes a phenoxy (–OPh) leaving group.

  • Pros: Strikes an excellent balance between bench stability and reactivity. It is highly resistant to ambient moisture but remains reactive enough to couple with primary amines under moderate heating.

  • Cons: Generates phenol as a stoichiometric byproduct, which can complicate purification and requires basic aqueous washes to remove.

Performance Comparison Data

To facilitate decision-making, the quantitative and qualitative performance metrics of these electrophiles in standard amine couplings are summarized below.

Electrophile (C2 Substituent)Relative SNAr ReactivityBench Stability (Moisture)Atom EconomyPrimary SNAr Byproduct
–SO2Me (Reference) Very HighModerateLowMethanesulfinate salt
–Cl (2,7-Dichloro) HighLowHighChloride ion
–OPh (2-Phenoxy) ModerateHighLowPhenol
–SH (2-Mercapto) Low (Requires Activation)Very HighModerateH2S / Disulfides

Experimental Methodology: Self-Validating SNAr Protocol

To ensure scientific integrity and reproducibility, the following protocol describes the coupling of an aliphatic amine with 2,7-Dichlorobenzoxazole . This protocol is designed as a self-validating system : the success of the anhydrous technique is internally verified by the absence of the polar benzoxazolinone byproduct on TLC.

Materials Required
  • 2,7-Dichlorobenzoxazole (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow
  • Anhydrous Preparation: Flame-dry a round-bottom flask under inert gas (N2 or Ar).

    • Causality: 2,7-Dichlorobenzoxazole is highly moisture-sensitive. Trace water will outcompete the amine, leading to irreversible hydrolysis at C2.

  • Dissolution: Dissolve 2,7-Dichlorobenzoxazole in anhydrous THF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (2.0 eq) and cool the mixture to 0 °C in an ice bath.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.

  • Nucleophile Addition: Add the amine (1.2 eq) dropwise.

    • Causality: The SNAr reaction with the C2-chloride is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses ring-opening side reactions.

  • Self-Validating Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (3:1 Hexanes/EtOAc).

    • Validation Check: The formation of a highly polar, UV-active baseline spot indicates moisture contamination (formation of 7-chloro-2-benzoxazolinone). A clean conversion to an intermediate-polarity spot confirms anhydrous integrity and successful coupling.

  • Quench and Workup: Quench with saturated aqueous NaHCO3 and extract with EtOAc.

    • Causality: The mild basic quench ensures any unreacted electrophile is intentionally hydrolyzed to the water-soluble benzoxazolinone salt, washing it into the aqueous layer and simplifying downstream purification.

Protocol_Workflow Step1 1. Anhydrous Setup (Prevent Hydrolysis) Step2 2. Dissolve 2,7-Dichlorobenzoxazole (in dry THF) Step1->Step2 Step3 3. Add DIPEA & Cool to 0°C (Acid Scavenger) Step2->Step3 Step4 4. Add Amine Dropwise (Control Exotherm) Step3->Step4 Step5 5. TLC Monitoring (Check for Benzoxazolinone) Step4->Step5 Step6 6. NaHCO3 Quench & Extraction (Remove Byproducts) Step5->Step6

Step-by-step experimental workflow for SNAr using 2,7-Dichlorobenzoxazole.

References

  • Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Direct α-C–H Heteroarylation of Unprotected Primary Amines ChemRxiv URL:[Link]

  • 7-Chloro-2-mercaptobenzoxazole | C7H4ClNOS | CID 4452239 PubChem - National Library of Medicine URL:[Link]

Sources

Validation

Reproducibility and Reactivity Guide: 7-Chloro-2-methanesulfonylbenzoxazole in Drug Discovery

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To objectively evaluate the reactivity, reproducibility, and practical bench-top advantages of 7-Chloro-2-methanesulfonylbe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To objectively evaluate the reactivity, reproducibility, and practical bench-top advantages of 7-Chloro-2-methanesulfonylbenzoxazole compared to traditional halogenated alternatives in nucleophilic aromatic substitution (SNAr) workflows.

Mechanistic Causality: The Superiority of the Methanesulfonyl Leaving Group

The benzoxazole scaffold is a privileged pharmacophore widely utilized in kinase inhibitors and receptor antagonists. Functionalizing the C2 position via Nucleophilic Aromatic Substitution (SNAr) is a foundational step in synthesizing these derivatives. However, the success of this reaction is entirely dictated by the nature of the leaving group at the C2 position. serves as a premium electrophilic building block[1]. The methanesulfonyl (–SO₂Me) moiety provides a two-fold mechanistic advantage over traditional leaving groups:

  • Hyper-Activation of the Electrophilic Center: The sulfone group is powerfully electron-withdrawing via both inductive and resonance effects. This drastically lowers the LUMO of the benzoxazole ring, facilitating rapid attack by nucleophiles (amines, thiols, or alcohols) even at room temperature.

  • Thermodynamic Driving Force: Upon formation of the Meisenheimer-like tetrahedral intermediate, the leaving group departs as the methanesulfinate anion (MeSO₂⁻). Because methanesulfinic acid is a relatively strong acid (pKa ~2.1), its conjugate base is an exceptionally stable, weak-base leaving group. This makes the elimination step highly irreversible, driving the reaction to completion with minimal side products. This predictable reactivity is heavily leveraged in the [2].

Objective Performance Comparison

When designing a synthetic route, chemists typically weigh 7-Chloro-2-methanesulfonylbenzoxazole against its most common alternative, 2-chlorobenzoxazole. While chloro-derivatives are historically common, they present significant reproducibility challenges.. Furthermore, to achieve satisfactory yields[3].

Table 1: Reactivity and Stability Comparison for C2-Substitution
Feature7-Chloro-2-methanesulfonylbenzoxazole7-Chloro-2-chlorobenzoxazole7-Chloro-2-mercaptobenzoxazole
SNAr Reactivity Very High ModerateLow (Requires prior activation)
Leaving Group Methanesulfinate (MeSO₂⁻)Chloride (Cl⁻)N/A (Must be oxidized first)
Bench Stability High (Stable crystalline solid)Low (Moisture-sensitive liquid/solid)High (Stable solid)
Reaction Conditions Mild (Room Temp to 60°C)Harsher (Elevated temp, 80°C+)Multi-step (Oxidation → SNAr)
Typical Conversion Yield >85% 50% - 75%Poor to Moderate
Primary Side Reaction NegligibleHydrolysis to benzoxazolinoneDisulfide formation

Experience-Driven Insight: The bench stability of the sulfone derivative cannot be overstated. 2-Chlorobenzoxazoles often hydrolyze upon exposure to ambient humidity, forming the unreactive 7-chloro-2-benzoxazolinone. 7-Chloro-2-methanesulfonylbenzoxazole is a stable solid that maintains its titer over long-term storage, ensuring lot-to-lot reproducibility in high-throughput screening (HTS) library synthesis.

Self-Validating Experimental Protocol: Amination Workflow

To ensure absolute reproducibility, the following protocol for synthesizing 2-amino-7-chlorobenzoxazole derivatives is designed as a self-validating system . Each step contains a physical or analytical checkpoint to confirm the reaction's trajectory.

Reagents:

  • 7-Chloro-2-methanesulfonylbenzoxazole (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF (0.2 M)

Step-by-Step Methodology:

  • Dissolution & Verification: Dissolve 1.0 equiv of 7-Chloro-2-methanesulfonylbenzoxazole in anhydrous THF to achieve a 0.2 M concentration.

    • Validation Check: The solution should be completely clear. Any persistent cloudiness may indicate solvent contamination.

  • Nucleophile Addition: Add 1.2 equiv of the amine nucleophile, followed dropwise by 2.0 equiv of DIPEA.

    • Causality: DIPEA acts as a non-nucleophilic base. It scavenges the liberated methanesulfinic acid, preventing the protonation of the incoming amine and maintaining the nucleophile's active state.

  • Kinetic Monitoring (SNAr): Stir the reaction at room temperature.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. The starting sulfone is highly UV-active. The complete disappearance of this baseline UV spot (typically within 2–4 hours) kinetically validates that the tetrahedral intermediate has formed and collapsed into the product.

  • Phase-Separation Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine.

    • Causality: The methanesulfinate byproduct (MeSO₂⁻) is highly polar and exclusively water-soluble. This simple aqueous wash efficiently partitions the leaving group away from the organic product, frequently bypassing the need for labor-intensive column chromatography.

  • Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze via LC-MS to confirm the exact mass and purity.

Visualizing the Reaction Workflow

The following diagram maps the mechanistic and operational flow of the SNAr reaction, highlighting the critical points of validation.

SNAr_Workflow A 7-Chloro-2-methanesulfonylbenzoxazole (Stable Solid Electrophile) B Nucleophile Addition (e.g., 1° Amine + DIPEA) A->B Dissolve in THF/DMF C Tetrahedral Intermediate (C2-Activated Complex) B->C Nucleophilic Attack D Leaving Group Expulsion (Methanesulfinate Anion) C->D Spontaneous Elimination E 2-Substituted-7-chlorobenzoxazole (High-Yield Product) D->E Aqueous Workup (Removes MeSO2-)

Figure 1: Self-validating SNAr workflow for 7-Chloro-2-methanesulfonylbenzoxazole.

References

  • US7582429B2 - Amplicon melting analysis with saturation dyes (Nucleophilic substitution of 2-methylsulfonylbenzoxazoles)

Sources

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Reactant of Route 1
7-Chloro-2-methanesulfonyl-benzooxazole
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7-Chloro-2-methanesulfonyl-benzooxazole
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